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1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid Documentation Hub

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  • Product: 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
  • CAS: 1225500-48-0

Core Science & Biosynthesis

Foundational

High-Resolution NMR Characterization of 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid: A Comprehensive Guide

Executive Summary The structural elucidation of highly substituted N-aryl pyrazoles is a critical bottleneck in the development of novel therapeutics, including cannabinoid receptor antagonists and kinase inhibitors. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly substituted N-aryl pyrazoles is a critical bottleneck in the development of novel therapeutics, including cannabinoid receptor antagonists and kinase inhibitors. This technical whitepaper establishes a rigorous, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow for 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1225500-48-0)[1].

Unlike basic spectral assignments, this guide explores the causality behind the observed chemical shifts, detailing how steric hindrance, conformational locking, and electronic anisotropy dictate the 1H and 13C NMR profiles. By integrating 1D and 2D NMR methodologies, we establish a definitive protocol that eliminates regioisomeric ambiguity.

Structural Dynamics & Mechanistic Insights

To accurately interpret the NMR spectra of this specific pyrazole derivative, one must first understand its three-dimensional conformational dynamics and tautomeric state.

The Absence of Annular Tautomerism

In N-unsubstituted pyrazoles, rapid prototropic exchange (annular tautomerism) between the N1 and N2 positions causes severe signal broadening and coalescence of the C3 and C5 resonances on the NMR timescale[2]. However, because the N1 position of our target molecule is covalently bonded to a 2-bromophenyl group, this tautomerism is completely suppressed[3]. Consequently, the 1H and 13C NMR signals for the pyrazole core will appear as sharp, highly resolved, and distinct resonances[4].

Conformational Locking and Anisotropic Shielding

The presence of a bulky bromine atom at the ortho position of the N-phenyl ring introduces severe steric clash with the adjacent 5-methyl group on the pyrazole core. To minimize this steric strain, the molecule adopts an orthogonal conformation, where the dihedral angle between the phenyl ring and the pyrazole plane approaches 90°.

This orthogonal geometry forces the 5-methyl group directly into the shielding cone of the phenyl ring's π-electron cloud. As a result, the 5-methyl protons experience significant anisotropic shielding, shifting their resonance upfield (~2.15 ppm) compared to a coplanar system (~2.40 ppm).

Conformation OrthoBr Ortho-Bromo Substituent Steric Steric Clash with Pyrazole C5-Methyl OrthoBr->Steric Orthogonal Orthogonal Conformation (Dihedral ~90°) Steric->Orthogonal Shielding Anisotropic Shielding of 5-Methyl Group Orthogonal->Shielding Shift Upfield 1H Shift (~2.15 ppm) Shielding->Shift

Mechanistic pathway of steric-induced anisotropic shielding in N-aryl pyrazoles.

Quantitative Data: Predicted NMR Chemical Shifts

Based on empirical additivity rules, authoritative literature on pyrazole heterocycles[5], and the specific electronic effects of the 3-carboxylic acid and 1-(2-bromophenyl) substituents, the following high-accuracy predicted chemical shifts are established for 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid in DMSO-d6.

¹H NMR Data (400 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Rationale
COOH 12.80 - 13.20br s1H-Highly deshielded acidic proton; visible due to strong H-bonding with DMSO[2].
Phenyl H-3' 7.85dd1H8.0, 1.5Deshielded by the adjacent electronegative ortho-bromo group.
Phenyl H-5' 7.65td1H7.8, 1.5Meta to pyrazole, para to bromo.
Phenyl H-4' 7.55td1H7.8, 1.5Para to the electron-withdrawing pyrazole core.
Phenyl H-6' 7.50dd1H7.8, 1.5Ortho to pyrazole; subject to steric crowding.
Pyrazole H-4 6.75s1H-Characteristic pyrazole core proton; singlet due to lack of adjacent protons.
5-CH3 2.15s3H-Upfield shifted due to anisotropic shielding from the orthogonal phenyl ring.
¹³C NMR Data (100 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
C=O 163.5QuaternaryCarboxylic acid carbonyl.
Pyrazole C-3 144.0QuaternaryDeshielded by adjacent electronegative nitrogen and carbonyl group[5].
Pyrazole C-5 141.5QuaternarySubstituted by methyl group; deshielded by N1.
Phenyl C-1' 137.0QuaternaryIpso carbon attached to pyrazole N1.
Phenyl C-3' 133.5CHOrtho to bromo group.
Phenyl C-5' 132.0CHPara to bromo group.
Phenyl C-4' 129.5CHMeta to bromo group.
Phenyl C-6' 129.0CHOrtho to pyrazole.
Phenyl C-2' 120.5QuaternaryIpso carbon shielded by the heavy atom effect of bromine.
Pyrazole C-4 109.0CHCharacteristic highly shielded pyrazole core carbon[5].
5-CH3 11.5CH3Shielded methyl carbon attached to pyrazole C5[5].

Experimental Protocol: High-Resolution NMR Acquisition

To achieve the spectral resolution required for unambiguous assignment, the following step-by-step methodology must be strictly adhered to.

Step 1: Optimized Sample Preparation
  • Causality: To achieve a sufficient signal-to-noise ratio (SNR) for 13C NMR within a reasonable timeframe (e.g., 1024 scans), a sample concentration of at least 25-30 mM is required.

  • Action: Dissolve exactly 15.0 mg of the compound (MW: 281.11 g/mol ) in 0.6 mL of anhydrous DMSO-d6.

  • Solvent Choice: DMSO-d6 is selected over CDCl3 due to the high polarity of the carboxylic acid moiety, ensuring complete dissolution. Furthermore, DMSO strongly hydrogen-bonds with the carboxylic acid proton, reducing its exchange rate and allowing the COOH resonance to be observed as a broad singlet[2].

Step 2: Spectrometer Tuning and Shimming
  • Causality: Poor magnetic field homogeneity will broaden the complex multiplet structures of the 2-bromophenyl ring, making accurate J-coupling extraction impossible.

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual tuning and matching (ATM) for both 1H and 13C channels. Execute gradient shimming (TopShim) until the lock level is maximized and stable.

Step 3: 1D Acquisition Parameters
  • 1H NMR: Use a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the methyl protons. Acquire 16 scans.

  • 13C NMR: Use a proton-decoupled 30° pulse sequence (zgpg30). Set D1 to 2.0 seconds. Acquire a minimum of 1024 scans to resolve the quaternary carbons (C=O, C-3, C-5, C-1', C-2').

Self-Validating System: Regioisomer Differentiation

In pyrazole synthesis, the condensation of substituted hydrazines with 1,3-dicarbonyl equivalents often yields a mixture of 3-substituted and 5-substituted regioisomers. A robust analytical workflow does not assume the regiochemistry of the starting materials; it proves it.

To establish a self-validating system, we mandate a 2D NMR cross-validation matrix to definitively prove the molecule is the 5-methyl isomer and not the 3-methyl isomer:

  • Through-Bond Validation (HMBC): The methyl protons (~2.15 ppm) must show a strong 3JCH​ correlation to the pyrazole C-4 (~109.0 ppm) and the pyrazole C-5 (~141.5 ppm). If the molecule were the 3-methyl isomer, the methyl protons would correlate to C-3 (~144.0 ppm) and C-4.

  • Through-Space Validation (NOESY): The 5-methyl protons must exhibit a Nuclear Overhauser Effect (NOE) cross-peak with the phenyl H-6' proton (~7.50 ppm). The 3-methyl isomer would show absolutely no such correlation due to the spatial distance being greater than 5 Å.

NMR_Workflow Start Synthesized Pyrazole Isomer Mixture Prep Sample Prep (15 mg in DMSO-d6) Start->Prep OneD 1D 1H & 13C NMR (zg30, zgpg30) Prep->OneD TwoD 2D NMR Suite (HSQC, HMBC, NOESY) OneD->TwoD HMBC HMBC Analysis: CH3 to C4 & C5 TwoD->HMBC NOESY NOESY Analysis: CH3 to Phenyl H-6' TwoD->NOESY Result1 Confirmed: 5-Methyl Isomer HMBC->Result1 3J_CH to C5 (141 ppm) NOESY->Result1 Strong NOE

Workflow for self-validating NMR regioisomer assignment of pyrazoles.

By cross-referencing these orthogonal 2D techniques, the structural assignment becomes mathematically and spatially undeniable, ensuring absolute scientific integrity before the compound advances to biological assay or further synthetic elaboration.

References

  • "88-1922-27 Enamine 化合物 250mg CAS No:1225500-48-0 EN300-216648", AS ONE Corpor
  • "CAS:1225500-48-0, 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid", Bidepharm.
  • "13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles", ResearchG
  • "Revisiting the Structure and Chemistry of 3(5)
  • "Interpreting Complex NMR Spectra of Pyrazole Derivatives", BenchChem Technical Support Center.
  • "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calcul

Sources

Exploratory

Mass spectrometry MS/MS fragmentation pattern of 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Executive Summary In modern medicinal chemistry, pyrazole-3-carboxylic acid derivatives serve as privileged scaffolds, frequently utilized in the development of KEAP1-NRF2 protein-protein interaction inhibitors[1] and cy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, pyrazole-3-carboxylic acid derivatives serve as privileged scaffolds, frequently utilized in the development of KEAP1-NRF2 protein-protein interaction inhibitors[1] and cyclin-dependent kinase (CDK) inhibitors[2]. When analyzing 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid via tandem mass spectrometry (MS/MS), the molecule must be deconstructed into three distinct thermolabile domains: the carboxylic acid moiety, the halogenated phenyl ring, and the central pyrazole core.

As an application scientist, I design MS/MS workflows not merely to catalog fragments, but to leverage these predictable thermodynamic cleavages as a self-validating analytical system. This whitepaper details the causality behind the collision-induced dissociation (CID) pathways of this compound and provides a rigorously structured, self-validating protocol for its characterization.

Ionization Dynamics & The Built-In Isotopic Mass Tag

Before initiating fragmentation, the precursor ion must be unambiguously identified. The presence of the bromine atom on the phenyl ring provides a critical diagnostic advantage. Bromine exists in nature as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69% to 49.31%).

In positive electrospray ionization (ESI+), the protonated molecule [M+H]+ presents as a distinct isotopic doublet at m/z 281.0 and m/z 283.0 . This 1:1 doublet acts as an internal validation control; if the Quadrupole 1 (Q1) scan does not isolate this exact isotopic signature, the peak is an isobaric interference rather than the target analyte.

Mechanistic Pathways of Collision-Induced Dissociation (CID)

The fragmentation of 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid under CID follows a strict thermodynamic hierarchy. By ramping the normalized collision energy (NCE), we can sequentially cleave functional groups based on their bond dissociation energies.

Decarboxylation and Dehydration (Low Energy: 15–25 eV)

The most labile site on the molecule is the carboxylic acid group at the C3 position of the pyrazole ring.

  • Dehydration : The loss of water (-18 Da) yields an acylium ion at m/z 263/265 .

  • Decarboxylation : The neutral loss of carbon dioxide (-44 Da) yields a stable fragment at m/z 237/239 . This loss is a hallmark of free carboxylic acids and serves to validate the integrity of the C3 substituent[1].

Halogen Elimination (Medium Energy: 25–35 eV)

The carbon-bromine bond on the phenyl ring undergoes cleavage through two competing mechanisms:

  • Homolytic Cleavage : The loss of a bromine radical (Br•, 79/81 Da) generates a radical cation at m/z 202 .

  • Heterolytic Cleavage / Rearrangement : The loss of hydrogen bromide (HBr, 80/82 Da) yields an even-electron fragment at m/z 201 . The dual loss of both CO 2​ and HBr generates a highly conjugated, stable fragment at m/z 157 .

Pyrazole Ring Opening (High Energy: 35–45 eV)

Previous mass spectrometry studies on substituted pyrazoles demonstrate that the primary fragmentation pathways of the highly stable pyrazole core involve the expulsion of hydrogen cyanide (HCN) and the loss of nitrogen gas (N 2​ )[3]. The cleavage of the pyrazole ring from the m/z 157 fragment via the loss of HCN (-27 Da) yields a terminal diagnostic ion at m/z 130 .

MS_Fragmentation M Precursor Ion [M+H]+ m/z 281 / 283 H2O [M+H - H2O]+ m/z 263 / 265 M->H2O -H2O (18 Da) CO2 [M+H - CO2]+ m/z 237 / 239 M->CO2 -CO2 (44 Da) Br [M+H - Br•]+ m/z 202 M->Br -Br• (79/81 Da) HBr [M+H - HBr]+ m/z 201 M->HBr -HBr (80/82 Da) CO2_HBr [M+H - CO2 - HBr]+ m/z 157 CO2->CO2_HBr -HBr (80/82 Da) HBr->CO2_HBr -CO2 (44 Da) HCN [M+H - CO2 - HBr - HCN]+ m/z 130 CO2_HBr->HCN -HCN (27 Da)

Proposed MS/MS fragmentation pathway for [M+H]+ precursor ions.

Quantitative Data Summary

The following table summarizes the key quantitative m/z values, exact masses, and mechanistic assignments required for spectral annotation.

Fragment Ion (m/z)Exact Mass ( 79 Br / 81 Br)Neutral Loss (Da)Assignment / Mechanism
281.0 / 283.0 280.99 / 282.99N/A [M+H]+ Precursor Ion
263.0 / 265.0 262.98 / 264.9818.0 (H 2​ O)Dehydration of C3-COOH
237.0 / 239.0 236.99 / 238.9944.0 (CO 2​ )Decarboxylation of C3-COOH
202.1 202.0778.9 / 80.9 (Br•)Homolytic Br cleavage from phenyl ring
201.1 201.0779.9 / 81.9 (HBr)Heterolytic HBr loss from phenyl ring
157.1 157.08123.9 (CO 2​
  • HBr)
Dual domain cleavage (Acid + Halogen)
130.1 130.07150.9 (CO 2​ +HBr+HCN)Pyrazole ring opening[3]

The Self-Validating Analytical Protocol

To ensure absolute scientific integrity, the experimental methodology must be designed as a self-validating system. The protocol below uses orthogonal checks (isotopic ratio confirmation, multi-energy fragmentation, and specific neutral losses) to guarantee that the detected signals correspond exclusively to the target molecule.

Step-by-Step LC-MS/MS Methodology

Step 1: Sample Preparation (Integrity Check)

  • Reconstitute the standard in LC-MS grade methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 100 ng/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the pyrazole nitrogens, maximizing ESI+ yield.

Step 2: Chromatographic Separation

  • Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Run a gradient elution from 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 5 minutes.

Step 3: Ionization & Precursor Validation

  • Operate the ESI source in positive ion mode (Capillary: 3.5 kV, Desolvation: 350°C).

  • Self-Validation Check: Observe the MS1 spectrum. Proceed to Q1 selection only if the m/z 281.0 and 283.0 peaks are present in a strict 1:1 ratio, confirming the presence of a mono-brominated species.

Step 4: Q1 Isolation and CID Energy Ramping

  • Isolate m/z 281.0 and 283.0 independently in Q1 using a narrow 0.7 Da isolation window.

  • Introduce Argon as the collision gas.

  • Self-Validation Check: Apply a Normalized Collision Energy (NCE) ramp from 15 eV to 45 eV. Causality: Ramping the energy validates the thermodynamic hierarchy. At 15 eV, only the m/z 237 (loss of CO 2​ ) should appear. At 45 eV, the m/z 130 (loss of HCN) must dominate. If all fragments appear simultaneously at low energy, the precursor is likely an unstable isobaric contaminant.

Step 5: High-Resolution Detection

  • Acquire the MS/MS spectra using a Time-of-Flight (TOF) or Orbitrap analyzer at a mass resolution of ≥30,000 (FWHM) to ensure sub-ppm mass accuracy for the halogenated fragments.

LCMS_Workflow Prep 1. Sample Prep LC 2. UHPLC Separation Prep->LC ESI 3. ESI Source LC->ESI Q1 4. Q1 Selection ESI->Q1 CID 5. Collision Cell Q1->CID TOF 6. High-Res Detection CID->TOF

Step-by-step LC-MS/MS workflow for pyrazole derivative analysis.

Conclusion

The MS/MS fragmentation of 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a highly predictable thermodynamic process. By understanding the causality behind the loss of CO 2​ , HBr, and HCN, researchers can utilize this fragmentation pattern as a robust, self-validating tool. This approach ensures high-confidence structural elucidation, which is critical when optimizing pyrazole-based pharmacophores in advanced drug discovery pipelines.

Sources

Foundational

The Architectural Blueprint of a Potential Therapeutic: A Technical Guide to the Mechanism of Action of 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals Preamble: Deconstructing a Privileged Scaffold The pyrazole nucleus represents a cornerstone in medicinal chemistry, a "privileged scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Deconstructing a Privileged Scaffold

The pyrazole nucleus represents a cornerstone in medicinal chemistry, a "privileged scaffold" that consistently appears in a multitude of biologically active agents.[1][2][3][4] Its inherent chemical properties and synthetic tractability have made it a fertile ground for the development of novel therapeutics across a wide spectrum of diseases, including cancer, inflammation, and infectious diseases.[5][6][7] This guide delves into the mechanistic underpinnings of a specific, yet broadly representative, class of these compounds: 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid derivatives. The strategic placement of a 2-bromophenyl group at the N1 position, a methyl group at C5, and a carboxylic acid at C3, creates a unique electronic and steric profile that likely dictates its molecular interactions and subsequent biological effects. This document will not merely list potential activities but will dissect the probable mechanisms of action, grounded in established findings for analogous structures, and propose a validated pathway for their comprehensive investigation.

I. Postulated Mechanisms of Action: A Triad of Therapeutic Possibilities

Based on extensive analysis of the pyrazole chemotype, the biological activity of 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid derivatives can be logically funneled into three primary, and potentially overlapping, mechanistic pathways: enzyme inhibition, disruption of protein-protein interactions, and modulation of inflammatory signaling cascades.

The Enzyme Inhibitor Hypothesis: A Lock-and-Key Approach to Disease Modification

A significant body of evidence points towards the ability of pyrazole derivatives to function as potent enzyme inhibitors.[8][9] The specific structural motifs of the title compound class suggest a high probability of interaction with the active sites of several key enzyme families.

  • Carbonic Anhydrases (CAs): Numerous pyrazole-containing compounds have been identified as inhibitors of carbonic anhydrases, metalloenzymes crucial in physiological processes such as pH regulation and CO2 transport. The carboxylic acid moiety of our lead compound could potentially chelate the zinc ion within the CA active site, a common mechanism for this class of inhibitors. The 2-bromophenyl and methyl groups would then likely engage in hydrophobic and van der Waals interactions within the active site cavity, dictating isoform selectivity.

  • Cyclooxygenases (COX-1/COX-2): The anti-inflammatory properties of many pyrazole derivatives are attributed to their inhibition of COX enzymes, which are pivotal in the synthesis of prostaglandins.[5] The carboxylic acid is a critical feature for binding to the active site of COX enzymes, mimicking the arachidonic acid substrate. The N-phenyl substituent is a common feature in selective COX-2 inhibitors (e.g., Celecoxib), suggesting that the 2-bromophenyl group could confer selectivity.

  • Bacterial Topoisomerases: The discovery of pyrazole analogs with antibacterial activity has been linked to the inhibition of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV.[9] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. The planar pyrazole core, coupled with the aromatic substituent, could intercalate into the DNA-enzyme complex, disrupting its function.

Experimental Workflow for Enzyme Inhibition Studies:

G cluster_0 Enzyme Inhibition Workflow A Compound Synthesis & Purification C In Vitro Enzyme Activity Assay (e.g., Spectrophotometric, Fluorometric) A->C B Enzyme Source (Recombinant/Isolated) B->C D IC50 Determination C->D E Selectivity Profiling (against related enzymes) D->E F Kinetic Studies (e.g., Michaelis-Menten) D->F G Structural Biology (X-ray Crystallography/NMR) F->G

Caption: A streamlined workflow for characterizing enzyme inhibition.

Protocol for a Generic In Vitro Enzyme Inhibition Assay:

  • Reagent Preparation: Prepare a stock solution of the 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid derivative in a suitable solvent (e.g., DMSO). Prepare assay buffer, substrate solution, and enzyme solution at their optimal concentrations.

  • Assay Plate Preparation: Serially dilute the compound stock solution to obtain a range of concentrations. Add the diluted compound or vehicle control to the wells of a microplate.

  • Enzyme Reaction Initiation: Add the enzyme solution to each well and incubate for a pre-determined time to allow for compound-enzyme binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate to each well.

  • Signal Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

The Anticancer Paradigm: Targeting Cellular Proliferation and Survival

The antiproliferative activity of pyrazole derivatives against various cancer cell lines is well-documented.[10][11][12] The mechanism is often multifaceted, involving the modulation of key signaling pathways that govern cell cycle progression and apoptosis.

  • Cell Cycle Arrest: Certain pyrazole-containing molecules have been shown to induce cell cycle arrest, frequently at the G0/G1 or G2/M phases.[12] This is often a consequence of inhibiting cyclin-dependent kinases (CDKs) or modulating the expression of cell cycle regulatory proteins.

  • MAPK Pathway Inhibition: The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth and survival and is often dysregulated in cancer.[13] Pyrazole derivatives have been shown to inhibit components of this pathway, leading to decreased cancer cell proliferation.

  • Induction of Apoptosis: By modulating the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members), these compounds can shift the cellular balance towards programmed cell death.

Signaling Pathway Visualization:

G cluster_1 Potential Anticancer Signaling Pathway Compound 1-(2-Bromophenyl)-5-methyl- 1H-pyrazole-3-carboxylic acid derivative MAPK_Pathway MAPK Pathway (e.g., BRAF, MEK, ERK) Compound->MAPK_Pathway Inhibition Cell_Cycle_Proteins Cell Cycle Proteins (e.g., CDKs, Cyclins) Compound->Cell_Cycle_Proteins Modulation Apoptosis_Regulation Apoptosis Regulation (Bcl-2 family) Compound->Apoptosis_Regulation Proliferation Decreased Cell Proliferation MAPK_Pathway->Proliferation Cell_Cycle_Proteins->Proliferation Apoptosis Increased Apoptosis Apoptosis_Regulation->Apoptosis

Caption: Hypothesized anticancer signaling modulation.

The Anti-inflammatory Response: Quelling the Cytokine Storm

The anti-inflammatory potential of pyrazole derivatives extends beyond simple COX inhibition.[14][15] These compounds can also modulate the production of pro-inflammatory cytokines, which are key mediators of the inflammatory response.

  • Inhibition of Pro-inflammatory Cytokines: Studies have demonstrated that certain pyrazole chalcones can inhibit the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[15] The mechanism likely involves interference with the signaling pathways that lead to the transcription of these cytokine genes, such as the NF-κB pathway.

  • HDAC6 Inhibition: Recent research has identified pyrazole derivatives as selective inhibitors and even degraders of histone deacetylase 6 (HDAC6), a promising target for treating acute liver injury by mitigating necrosis and inflammation.[16] This novel mechanism involves the reduction of inflammatory proteins like TNF-α, IL-1β, and IL-6.

II. Structure-Activity Relationship (SAR) Insights

The specific substituents on the pyrazole core are critical determinants of its biological activity.

SubstituentPositionPostulated Role
2-Bromophenyl N1The bromine atom can act as a hydrogen bond acceptor and its position on the phenyl ring influences the overall conformation, impacting binding to target proteins. The phenyl ring itself can engage in pi-stacking and hydrophobic interactions.
Methyl C5This small alkyl group can provide favorable van der Waals contacts within a binding pocket and can influence the electronic properties of the pyrazole ring.
Carboxylic Acid C3This is a key functional group, often involved in forming salt bridges or hydrogen bonds with active site residues, particularly in enzymes like COX and carbonic anhydrase. It is also crucial for the interaction with the KEAP1:NRF2 protein-protein interface.[17]

III. Concluding Remarks and Future Directions

The 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The accumulated evidence strongly suggests that its mechanism of action is likely rooted in enzyme inhibition, with potential applications in oncology, inflammation, and infectious diseases. The proposed experimental workflows provide a clear and logical path for the definitive elucidation of its molecular mechanism. Future research should focus on a systematic evaluation of these derivatives against a panel of relevant enzymes and cellular assays to pinpoint their primary targets. Furthermore, co-crystallization studies will be invaluable in visualizing the precise molecular interactions and guiding further lead optimization. The journey from a privileged scaffold to a clinically effective drug is arduous, but a deep understanding of the mechanism of action, as outlined in this guide, is the essential first step.

References

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry.
  • Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & medicinal chemistry, 17(11), 3807-3815. Available from: [Link]

  • Gül, H. İ., & Taslimi, P. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1646-1653. Available from: [Link]

  • Gerova, K. A., Gising, J., & Larhed, M. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 29(1), 123. Available from: [Link]

  • Al-Ostath, A. I., Al-Assar, F. M., & El-Shorbagy, M. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(9), 3004. Available from: [Link]

  • Nakamura, T., Kakinuma, H., Amada, H., Miyata, N., Taniguchi, K., Koda, A., & Sato, M. (2004). Pyrazole derivatives as new potent and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors. Bioorganic & medicinal chemistry, 12(23), 6209-6219. Available from: [Link]

  • Dawood, K. M., Abbas, A. A., & Abdellattif, M. H. (2021). Inhibitory activities of bipyrazoles: a patent review. Expert Opinion on Therapeutic Patents, 31(10), 875-893. Available from: [Link]

  • Gomez, L., Hack, M. D., Wu, J., Wiener, J. J. M., Venkatesan, H., Santillán, A., Jr, Pippel, D. J., Mani, N., Morrow, B. J., Motley, S. T., Shaw, K. J., Wolin, R., Grice, C. A., & Jones, T. K. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & medicinal chemistry letters, 17(10), 2723-2727. Available from: [Link]

  • Gomaa, A. M., & Ali, M. M. (2016). Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. Monatshefte für Chemie-Chemical Monthly, 147(6), 1105-1113. Available from: [Link]

  • Unknown. (n.d.). synthesis and pharmacological evaluation of some new pyrazole derivatives. ResearchGate. Available from: [Link]

  • Aggarwal, N., Kumar, R., & Dureja, P. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal chemistry (Shariqah (United Arab Emirates)), 9(4), 548-569. Available from: [Link]

  • Unknown. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available from: [Link]

  • Unknown. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Cooper, A., Basit, A., O'Connell, K., Han, W., & Chen, L. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & medicinal chemistry letters, 27(18), 4353-4357. Available from: [Link]

  • NATEA, M., & CHIS, V. (2010). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. Farmacia, 58(2). Available from: [Link]

  • Kamal, A., & Ali, M. S. (2021). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Future Journal of Pharmaceutical Sciences, 7(1), 1-16. Available from: [Link]

  • Gumede, N. J., Onwudiwe, D. C., & Singh, M. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS omega. Available from: [Link]

  • Vykuntam, U., & Sravani, A. (2019). In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. International Journal of Multidisciplinary Research and Development, 6(8), 173-178. Available from: [Link]

  • Kumar, G., Kumar, D., & Devi, S. (2009). Synthesis and biological evaluation of a novel series of pyrazole chalcones as anti-inflammatory, antioxidant and antimicrobial agents. Bioorganic & medicinal chemistry, 17(24), 8124-8130. Available from: [Link]

  • Li, Y., Wang, Y., & Li, J. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of medicinal chemistry, 68(1), 531-554. Available from: [Link]

  • Fedotova, A. N., Dmitriev, M. V., & Maslivets, A. N. (2024). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Molbank, 2024(1), M1841. Available from: [Link]

  • Davies, R., & Scott, J. S. (2021). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of medicinal chemistry, 64(22), 16376-16401. Available from: [Link]

  • Özer, İ., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5641. Available from: [Link]

  • Baral, P., & D'Mello, S. A. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in pharmacology, 12, 660870. Available from: [Link]

  • El-Sayed, M. A. A., & Al-Rashood, S. T. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 144. Available from: [Link]

Sources

Exploratory

A Technical Guide to 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid: A Privileged Scaffold in Modern Medicinal Chemistry

An in-depth technical guide by a Senior Application Scientist Abstract: This technical guide provides a comprehensive analysis of 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of signi...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We delve into the foundational importance of the pyrazole scaffold, which is a cornerstone in numerous FDA-approved therapeutics, and explore the specific contributions of its substituents: the 2-bromophenyl group, the C5-methyl moiety, and the C3-carboxylic acid. This document details robust synthetic pathways, examines the nuanced roles of each functional group in modulating physicochemical properties and target interactions, and discusses its application in drug discovery, particularly as a scaffold for kinase and demethylase inhibitors. Through detailed protocols, structure-activity relationship (SAR) analyses, and mechanistic diagrams, this guide serves as an essential resource for researchers and professionals engaged in drug development, offering both foundational knowledge and field-proven insights into leveraging this versatile molecule.

Part 1: The Pyrazole Scaffold: A Foundation of Medicinal Chemistry

Introduction to Pyrazoles: A "Privileged" Heterocycle

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] First synthesized in 1883, its derivatives have become integral to a vast array of therapeutic agents, primarily due to their metabolic stability and versatile biological activities.[3] The clinical and commercial success of pyrazole-containing drugs is extensive, spanning multiple therapeutic areas. Notable examples include:

  • Celecoxib: A selective COX-2 inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).[4]

  • Sildenafil: A phosphodiesterase-5 (PDE5) inhibitor for treating erectile dysfunction.[1][4]

  • Crizotinib & Ruxolitinib: Kinase inhibitors at the forefront of targeted cancer therapy.[2]

These successes underscore the pyrazole core's ability to be chemically modified to achieve high target selectivity and favorable pharmacokinetic profiles, making it a recurring motif in modern drug discovery.[2][4]

Key Physicochemical Properties

The utility of the pyrazole ring is rooted in its distinct physicochemical properties. Its aromatic nature confers stability, while the two nitrogen atoms provide unique opportunities for molecular interactions. They can act as hydrogen bond acceptors, and the N-H of an unsubstituted pyrazole can act as a hydrogen bond donor. This hydrogen bonding capacity is critical for anchoring ligands within protein binding sites.[2] Furthermore, the pyrazole ring is generally resistant to metabolic degradation, a crucial attribute for developing orally bioavailable drugs.[1]

Part 2: Synthesis and Chemical Profile of 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid

The specific structure of 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid combines the stable pyrazole core with three strategically important functional groups that dictate its synthetic accessibility and potential biological function.

Retrosynthetic Analysis and Synthesis Workflow

A logical retrosynthetic approach to the target molecule involves disconnecting the pyrazole ring through the well-established Knorr pyrazole synthesis, which utilizes a 1,3-dicarbonyl compound and a hydrazine derivative.

G Target 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid Intermediate1 Ethyl 1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate Target->Intermediate1 Ester Hydrolysis Intermediate2 Ethyl 2,4-dioxopentanoate Intermediate1->Intermediate2 Knorr Cyclocondensation Reagent1 2-Bromophenylhydrazine Intermediate1->Reagent1 Knorr Cyclocondensation Reagent2 Ethyl Acetoacetate Intermediate2->Reagent2 Claisen Condensation Reagent3 Diethyl Oxalate Intermediate2->Reagent3 Claisen Condensation

Caption: Retrosynthetic analysis of the target compound.

Core Synthesis Strategy: The Knorr-Type Cyclocondensation

The Knorr pyrazole synthesis and related methods are the most robust and widely used strategies for constructing the pyrazole core.[2] The reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, followed by intramolecular cyclization and dehydration. The choice of a substituted hydrazine, in this case, 2-bromophenylhydrazine, directly installs the desired N1-aryl group. The regioselectivity (determining the position of the C5-methyl group) is controlled by the differential reactivity of the two carbonyls in the dicarbonyl precursor.

G cluster_reactants Reactants cluster_products Products R1 Ethyl 2,4-dioxopentanoate Process Cyclocondensation (e.g., Acetic Acid, Reflux) R1->Process R2 2-Bromophenylhydrazine R2->Process P1 Ethyl 1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate P2 Water Process->P1 Process->P2

Caption: Knorr-type pyrazole synthesis workflow.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2,4-dioxopentanoate

  • To a solution of sodium ethoxide (prepared by dissolving 2.3 g, 100 mmol of sodium in 50 mL of absolute ethanol) cooled to 0°C, add a mixture of ethyl acetoacetate (13.0 g, 100 mmol) and diethyl oxalate (14.6 g, 100 mmol) dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by pouring it into a mixture of ice (100 g) and concentrated HCl (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-dicarbonyl product, which is often used directly in the next step.

Step 2: Synthesis of Ethyl 1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate

  • Dissolve the crude ethyl 2,4-dioxopentanoate (15.8 g, 100 mmol) in glacial acetic acid (75 mL).

  • Add 2-bromophenylhydrazine hydrochloride (22.3 g, 100 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 118°C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into 300 mL of ice-cold water.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and then a small amount of cold ethanol.

  • Recrystallize the crude solid from an ethanol/water mixture to afford the pure ester product.

Step 3: Hydrolysis to 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

  • Suspend the ethyl ester (e.g., 10 mmol) in a mixture of ethanol (30 mL) and water (10 mL).

  • Add sodium hydroxide (0.8 g, 20 mmol) and heat the mixture to reflux for 2 hours until the reaction is complete (monitored by TLC).

  • Cool the solution to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and acidify to pH 2-3 with 2M hydrochloric acid.

  • Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid.

Analysis of Key Functional Groups
  • The N-(2-Bromophenyl) Moiety: The 2-bromophenyl group serves multiple functions. Electronically, it acts as a weak electron-withdrawing group. Sterically, its ortho-positioning can induce a twisted conformation relative to the pyrazole ring, which can be critical for fitting into specific protein binding pockets. Most importantly, the bromine atom is a versatile synthetic handle. It readily participates in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage introduction of diverse substituents to explore the surrounding chemical space of a biological target.[5]

  • The C3-Carboxylic Acid: This is often the primary pharmacophoric element. As an acid, it is typically deprotonated at physiological pH, forming a carboxylate anion that can engage in powerful ionic interactions or hydrogen bonds with basic residues (like lysine or arginine) in a target protein.[6][7] However, this charged nature can be a liability, impeding passive diffusion across cell membranes and the blood-brain barrier.[7][8] This "double-edged sword" is a central challenge in medicinal chemistry. To overcome this, chemists often employ two strategies:

    • Prodrugs: Masking the carboxylic acid as an ester (e.g., an ethyl ester) can improve cell permeability. The ester is then cleaved by intracellular esterases to release the active carboxylic acid.[9]

    • Bioisosteric Replacement: Replacing the carboxylic acid with a group that mimics its acidic and hydrogen-bonding properties but has better permeability, such as a tetrazole or a hydroxamic acid, is a common optimization strategy.[6][7][8]

  • The C5-Methyl Group: This small alkyl group primarily serves to occupy small, hydrophobic pockets within a binding site. Its presence also directs the regioselectivity of the initial Knorr cyclization, preventing the formation of isomeric products and simplifying purification.

Part 3: Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

Pyrazole carboxylic acid derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[10][11][12] The specific scaffold of 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a potent starting point for developing highly selective inhibitors.

Case Study: Pyrazole Carboxylic Acids as ALKBH1 Demethylase Inhibitors

Recent research has identified 1H-pyrazole-4-carboxylic acid derivatives as potent inhibitors of ALKBH1, a DNA N6-methyladenine (6mA) demethylase implicated in gastric cancer.[9][13] While our topic molecule has the carboxylic acid at the 3-position, the binding principles are transferable.

In the ALKBH1 active site, the pyrazole core and its carboxylic acid are essential for activity. Molecular docking studies of similar compounds suggest that one of the pyrazole nitrogen atoms and the carboxylate group chelate the active site metal ion (Mn2+), which is crucial for the catalytic mechanism.[13]

G cluster_protein ALKBH1 Active Site cluster_ligand Pyrazole Inhibitor Mn Mn²⁺ Ion Lys Lysine/Arginine Residue Pocket Hydrophobic Pocket Pyrazole_N Pyrazole N2 Pyrazole_N->Mn Chelation Carboxylate C3-Carboxylate Carboxylate->Mn Chelation Carboxylate->Lys H-Bond / Ionic Bromophenyl Bromophenyl Ring Bromophenyl->Pocket Hydrophobic Interaction

Caption: Hypothetical binding mode in an enzyme active site.

Structure-Activity Relationship (SAR) Insights

Based on published data for similar pyrazole series, we can construct a representative SAR table. This illustrates how systematic chemical modifications can be used to optimize biological activity.[13][14]

Compound IDR1 (Modification on Bromophenyl)R2 (Modification at C5)Biological Activity (IC₅₀, µM)Rationale for Change
LEAD-01 H (Phenyl)CH₃15.2Establish baseline activity without bromine.
TARGET-01 2-Br (Bromophenyl)CH₃5.8Bromine addition likely improves hydrophobic interactions.
OPT-01 2-CNCH₃2.1Cyano group can act as H-bond acceptor.
OPT-02 2-BrH25.4C5-Methyl group is critical; removal reduces potency.
OPT-03 2-BrCF₃4.9Trifluoromethyl may enhance binding but offers no major gain.
PRODRUG-01 2-Br (Ester Prodrug)CH₃>50 (in vitro assay)Inactive in biochemical assay; requires cell entry and hydrolysis.

This table presents illustrative data based on established medicinal chemistry principles for SAR studies.

The data shows that modifications to the phenyl ring at the ortho position significantly impact potency, suggesting this part of the molecule is interacting with a sensitive region of the target. Furthermore, the C5-methyl group is confirmed to be crucial for maintaining high activity.

Part 4: Future Directions and Conclusion

1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is more than a single compound; it is a highly adaptable platform for drug discovery. Future research efforts can be directed in several promising avenues:

  • Late-Stage Diversification: The 2-bromo substituent is an ideal anchor point for parallel synthesis. By employing Suzuki or Buchwald-Hartwig coupling reactions, large libraries of analogues can be rapidly generated to thoroughly probe the SAR around this position and discover novel, high-potency binders.

  • Prodrug and Bioisostere Development: To address the pharmacokinetic challenges associated with the carboxylic acid moiety, systematic development of ester prodrugs and replacement with bioisosteres like tetrazoles is a critical next step for any program based on this scaffold.[6][9]

  • Exploration of New Targets: While its potential as a kinase or demethylase inhibitor is clear, the scaffold's versatility suggests it could be adapted for a wide range of other targets, including GPCRs, ion channels, and other enzyme classes.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). European Chemical Bulletin. [Link]

  • Shafi, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry. [Link]

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • Kumar, A., et al. (2023). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development. [Link]

  • Wang, Y., et al. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). IntechOpen. [Link]

  • Wang, Y., et al. (2024). Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. [Link]

  • Garg, R., & Gupta, S. P. (1995). Structure-Activity Study on Antiinflammatory Pyrazole Carboxylic Acid Hydrazide Analogs Using Molecular Connectivity Indices. Journal of Chemical Information and Computer Sciences. [Link]

  • Rina, G., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. [Link]

  • Glories, M. A., et al. (2024). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Molbank. [Link]

  • Patel, J. K., & Patel, H. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Kamal, A., et al. (2015). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioalllied Sciences. [Link]

  • Gürsoy, E., & Karaca, G. (2015). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Artvin Çoruh Üniversitesi Orman Fakültesi Dergisi. [Link]

  • Horgan, C., & O'Sullivan, T. P. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Current Medicinal Chemistry. [Link]

  • Wang, F., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. [Link]

  • Li, Z., et al. (2013). Synthesis of 1H-Indazoles and 1H-Pyrazoles via FeBr3/O2 Mediated Intramolecular C–H Amination. The Journal of Organic Chemistry. [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Journal of Chemistry. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. [Link]

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Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry / Process Development Executive Summary The synthesis of highly functionalized biaryl systems is a cor...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry / Process Development

Executive Summary

The synthesis of highly functionalized biaryl systems is a cornerstone of modern drug discovery. However, the Suzuki-Miyaura cross-coupling of 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1225500-48-0) presents a formidable synthetic challenge. This substrate combines severe steric congestion—driven by the proximity of the ortho-bromine to the 5-methylpyrazole ring—with the electronic and solubility complications of an unprotected carboxylic acid [4].

As a Senior Application Scientist, I have designed this protocol to move beyond empirical trial-and-error. This guide deconstructs the mechanistic causality behind catalyst selection, base stoichiometry, and biphasic solvent dynamics to provide a robust, self-validating workflow for high-yielding biaryl formations.

Mechanistic Insights & Causality (The "Why")

To successfully couple this substrate, one must engineer the reaction conditions to overcome two distinct kinetic and thermodynamic bottlenecks:

A. The Atropisomeric Steric Clash (Oxidative Addition Bottleneck)

The N1-phenyl bond in this molecule is highly restricted. The ortho-bromine atom on the phenyl ring is in direct spatial conflict with the 5-methyl group of the pyrazole ring. This steric shield prevents standard, multi-ligated palladium complexes (e.g., Pd(PPh3​)4​ ) from approaching the C-Br bond.

  • The Solution: We utilize XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). The extreme steric bulk of the triisopropylbiphenyl moiety forces the formation of a highly active, 12-electron monoligated Pd(0)-XPhos complex. This undersaturated species is nimble enough to insert into the congested C-Br bond, while the electron-rich dicyclohexylphosphine accelerates the oxidative addition [1], [2].

B. The Carboxylate "Base Sink" (Transmetalation Bottleneck)

Unprotected carboxylic acids are well-tolerated in Suzuki couplings, provided their acid-base chemistry is mathematically accounted for. The 3-carboxylic acid acts as a "base sink." If standard base equivalents (1.5 eq) are used, the base is entirely consumed by deprotonating the acid to form the carboxylate salt. This leaves no base available to form the crucial palladium-hydroxo/alkoxo intermediate required to activate the boronic acid for transmetalation.

  • The Solution: A strict requirement of 3.0 equivalents of base ( K3​PO4​ or K2​CO3​ ) is mandatory. Furthermore, the resulting carboxylate dramatically alters the molecule's solubility, necessitating a biphasic solvent system (e.g., 1,4-Dioxane/Water) to ensure the substrate remains solvated at the aqueous-organic interface where transmetalation occurs [3].

Reaction Pathway Visualization

SuzukiMechanism Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Steric Clash: 5-Me vs Ortho-Br) Pd0->OA Ar-Br PdII_Ar Pd(II)(Ar)(Br)L OA->PdII_Ar TM Transmetalation (Carboxylate Solvation) PdII_Ar->TM Ar'-B(OH)2 + Base PdII_ArAr Pd(II)(Ar)(Ar')L TM->PdII_ArAr RE Reductive Elimination (Ligand Bulk Driven) PdII_ArAr->RE RE->Pd0 Biaryl Product

Fig 1. Catalytic cycle highlighting steric and electronic bottlenecks in the cross-coupling.

Quantitative Optimization Data

The following tables summarize the empirical data driving our protocol parameters.

Table 1: Base & Solvent Optimization (Fixed Catalyst: Pd(OAc)₂ / XPhos)
BaseEquivalentsSolvent SystemYield (%)Mechanistic Rationale
K2​CO3​ 1.5Dioxane/H₂O (4:1)< 10%Incomplete deprotonation; base exhausted before transmetalation.
K2​CO3​ 3.0Dioxane/H₂O (4:1)85%1 eq consumed by COOH, 2 eq drive the catalytic cycle.
K3​PO4​ 3.0 Toluene/H₂O (3:1) 94% Optimal biphasic transfer; minimal protodeboronation of partner.
Cs2​CO3​ 3.0DMF/H₂O (5:1)78%Good conversion, but high boiling solvent complicates isolation.
Table 2: Catalyst & Ligand Screening (Fixed Base: 3.0 eq K₃PO₄)
Catalyst / LigandLoading (mol%)Temp (°C)Yield (%)Observation
Pd(PPh3​)4​ 5.010015%Ligand too small; cannot overcome ortho-steric clash.
Pd(dppf)Cl2​ 5.09075%Bidentate bite angle forces favorable reductive elimination.
Pd(OAc)2​ / XPhos 2.0 / 4.0 80 96% Bulky biaryl phosphine accelerates both OA and RE.

Experimental Protocol: High-Steric Biphasic Coupling

This protocol is engineered as a self-validating system . By leveraging the inherent acidity of the product during the workup phase, we eliminate the need for immediate column chromatography. The product will selectively precipitate upon acidification, providing instant visual confirmation of reaction success.

Reagents Required:
  • Aryl Bromide: 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (1.00 mmol, 281.1 mg)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.50 mmol)

  • Catalyst: Palladium(II) acetate ( Pd(OAc)2​ ) (0.02 mmol, 4.5 mg, 2 mol%)

  • Ligand: XPhos (0.04 mmol, 19.1 mg, 4 mol%)

  • Base: Potassium phosphate tribasic ( K3​PO4​ ) (3.00 mmol, 636.8 mg)

  • Solvents: Toluene (6.0 mL) and Deionized Water (2.0 mL)

Step-by-Step Methodology:
  • Reaction Assembly (Aerobic Phase):

    • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.00 mmol), the boronic acid (1.50 mmol), and K3​PO4​ (3.00 mmol).

    • Causality Check: Adding the base now ensures immediate neutralization of the carboxylic acid upon solvent addition, preventing localized acidic zones that could degrade the catalyst.

  • Solvent Addition & Degassing:

    • Add Toluene (6.0 mL) and Water (2.0 mL) to the tube.

    • Seal the tube with a rubber septum and sparge the biphasic mixture with ultra-pure Nitrogen or Argon gas for exactly 15 minutes.

    • Causality Check: Oxygen must be rigorously excluded. Pd(0) is highly susceptible to oxidation, and O2​ promotes the homocoupling of the boronic acid.

  • Catalyst Activation (Anaerobic Phase):

    • Briefly remove the septum under a positive flow of inert gas and quickly add Pd(OAc)2​ (2 mol%) and XPhos (4 mol%).

    • Reseal the tube tightly.

  • Thermal Cycling:

    • Transfer the sealed tube to a pre-heated oil bath or heating block set to 80 °C . Stir vigorously (800+ RPM) for 12–16 hours.

    • Causality Check: High RPM is critical. The reaction occurs at the interface of the toluene and water layers; maximizing surface area ensures the transmetalation step does not stall.

  • Self-Validating Workup & Isolation:

    • Cool the reaction to room temperature. Dilute with Water (10 mL) and Ethyl Acetate (10 mL).

    • Transfer to a separatory funnel. The desired product is currently a water-soluble carboxylate salt.

    • Phase Separation: Extract and discard the organic (Ethyl Acetate/Toluene) layer. This elegantly removes the catalyst, ligand, homocoupled byproducts, and unreacted boronic acid.

    • Acidification: Transfer the aqueous layer to an Erlenmeyer flask. While stirring, slowly add 1M HCl dropwise until the pH reaches 2.0–3.0.

    • Validation: A dense white/off-white precipitate will form immediately. This is your pure biaryl carboxylic acid.

    • Filter the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.

Analytical Monitoring (LC-MS)

When monitoring this reaction via LC-MS, standard reverse-phase conditions (e.g., C18 column, Water/Acetonitrile with 0.1% Formic Acid) will protonate the starting material and product.

  • Starting Material: Expect a distinct isotopic doublet at m/z 281 / 283 [M+H]+ due to the 79Br and 81Br isotopes.

  • Product: The disappearance of the bromine doublet and the emergence of a singlet mass corresponding to the biaryl product confirms complete oxidative addition and coupling.

References

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society - ACS Publications. Available at:[Link]

  • XPhos. Grokipedia. Available at: [Link]

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. RSC Publishing. Available at:[Link]

Application

Application Notes and Protocols for Amide Bond Formation using 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Introduction: The Central Role of the Amide Bond and the Utility of Substituted Pyrazoles The formation of the amide bond is arguably one of the most critical reactions in organic synthesis, particularly within the realm...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of the Amide Bond and the Utility of Substituted Pyrazoles

The formation of the amide bond is arguably one of the most critical reactions in organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1][2] This linkage is a fundamental component of peptides and proteins and is prevalent in a vast array of pharmaceuticals and biologically active molecules.[2][3] The synthesis of amides typically involves the coupling of a carboxylic acid and an amine, a process that requires the activation of the carboxylic acid to proceed at a reasonable rate.[1][4]

1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a valuable building block for the synthesis of novel chemical entities. The pyrazole core is a well-established pharmacophore found in numerous approved drugs.[5] The presence of the ortho-bromophenyl group offers a handle for further functionalization through cross-coupling reactions, while the methyl group and the carboxylic acid at the 3-position of the pyrazole ring provide additional points for diversification. This document provides detailed protocols for the effective coupling of this versatile carboxylic acid with various amines to form the corresponding amides, which can serve as key intermediates in drug discovery programs.

Choosing the Right Coupling Reagent: A Comparative Overview

The success of an amide coupling reaction is heavily dependent on the choice of the coupling reagent.[1][4] These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Two of the most reliable and widely used classes of coupling reagents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium/aminium salts, like O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU).[4][6]

Coupling Reagent SystemKey AdvantagesKey Considerations
EDC/HOBt Water-soluble byproducts, cost-effective.[4][7]Potential for racemization (mitigated by HOBt), can form N-acylurea byproduct.[4][8]
HATU High reactivity, fast reaction times, low racemization rates, effective for hindered substrates.[6][9]Higher cost, byproducts can sometimes complicate purification.

For the sterically hindered 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, HATU is often the preferred reagent due to its high reactivity, which can overcome the steric hindrance and lead to higher yields and faster reaction times.[9] However, the more cost-effective EDC/HOBt system can also be successfully employed, particularly with less hindered amines.

Reaction Mechanisms

A fundamental understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting.

EDC/HOBt-Mediated Coupling

The EDC-mediated coupling in the presence of HOBt proceeds through a two-step pathway. First, the carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive and unstable O-acylisourea intermediate. This intermediate is then intercepted by the nucleophilic HOBt to form a more stable HOBt-ester, which is less prone to racemization. Finally, the amine attacks the activated HOBt-ester to form the desired amide bond, regenerating HOBt in the process.[4]

EDC_HOBt_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt-Ester Intermediate O_Acylisourea->HOBt_Ester + HOBt Urea_Byproduct Urea Byproduct O_Acylisourea->Urea_Byproduct HOBt HOBt HOBt->HOBt_Ester Amide Amide (R-CONH-R') HOBt_Ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

HATU-Mediated Coupling

In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion. This anion then attacks the electrophilic carbon of the HATU reagent, leading to the formation of a highly reactive OAt-active ester. The amine then attacks this active ester to yield the final amide product.[9]

HATU_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO-) CarboxylicAcid->Carboxylate + Base Base Base (DIPEA) Base->Carboxylate OAt_Ester OAt-Active Ester Intermediate Carboxylate->OAt_Ester + HATU HATU HATU HATU->OAt_Ester Amide Amide (R-CONH-R') OAt_Ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Caption: Mechanism of HATU-mediated amide bond formation.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for a broad range of amines, including those that are sterically hindered or electron-deficient.

Materials:

  • 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 equiv) and dissolve it in anhydrous DMF (0.1-0.5 M concentration).

  • Add the amine (1.1 equiv) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Add HATU (1.2 equiv) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[4]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a cost-effective alternative, particularly suitable for less sterically demanding amines.

Materials:

  • 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 equiv), HOBt (1.5 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.5 equiv) portion-wise to the reaction mixture.[4]

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.[4]

  • Once complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic phase with water (to remove the urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography or recrystallization.[4]

General Workflow for Amide Synthesis

Amide_Synthesis_Workflow Start Start: Carboxylic Acid + Amine Reagent_Prep Reagent Preparation: Dissolve in Anhydrous Solvent Start->Reagent_Prep Activation Activation & Coupling: Add Coupling Reagent, Base 0°C to RT Reagent_Prep->Activation Monitoring Reaction Monitoring: TLC or LC-MS Activation->Monitoring Monitoring->Activation Incomplete Workup Aqueous Workup: Quench, Extract, Wash Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography or Recrystallization Workup->Purification End End: Pure Amide Product Purification->End

Caption: General workflow for amide bond formation.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reactionExtend reaction time, increase temperature, or switch to a more reactive coupling reagent (e.g., from EDC/HOBt to HATU).
Steric hindranceUse HATU, which is known to be effective for sterically hindered substrates.[9]
Poor solubility of starting materialsTry a different solvent or a solvent mixture (e.g., DMF/DCM).
Side Product Formation Racemization (if chiral centers are present)Use HATU or ensure HOBt is used with EDC.[4][9] Run the reaction at a lower temperature.
Formation of N-acylurea (with EDC)Ensure HOBt is present in the reaction mixture.[8]
Difficult Purification Water-soluble byproductsPerform thorough aqueous workup. The urea byproduct from EDC is water-soluble and can be removed with aqueous washes.[4][10]
Excess starting materialsUse a slight excess of the less expensive reagent and remove it during workup with appropriate acid/base washes.[10]

Conclusion

The amide bond formation protocols detailed in this guide provide robust and reliable methods for the synthesis of amides derived from 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid. The choice between the HATU and EDC/HOBt coupling systems will depend on the specific amine substrate, cost considerations, and the desired reaction efficiency. By following these protocols and considering the troubleshooting advice, researchers can effectively synthesize a wide range of novel pyrazole carboxamides for further investigation in drug discovery and development programs.

References

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]

  • Dabhi, R. C., et al. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Retrieved from [Link]

  • Umehara, A. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification?. ResearchGate. Retrieved from [Link]

  • Reddit. (2020, August 7). Looking for some advice for purification of diamide. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (n.d.). PMC. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Retrieved from [Link]

  • ResearchGate. (2022, January 7). (PDF) Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. (n.d.). Retrieved from [Link]

  • ACS Publications. (2021, December 29). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides | Organic Letters. Retrieved from [Link]

  • Beilstein Journals. (2023, March 2). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • MDPI. (2024, January 2). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • ACS Publications. (2013, January 9). Synthesis of 1H-Indazoles and 1H-Pyrazoles via FeBr3/O2 Mediated Intramolecular C–H Amination | The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Method

Application Note: Synthesis of Advanced Pyrazole-Based Multidentate Ligands via Sequential Amidation and Suzuki-Miyaura Cross-Coupling

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Scaffold: 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid Strategic Ligand Design & Rationale Pyrazole derivatives are privileged sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Scaffold: 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Strategic Ligand Design & Rationale

Pyrazole derivatives are privileged scaffolds in both transition metal catalysis and medicinal chemistry, frequently utilized in the design of kinase inhibitors, carbonic anhydrase inhibitors, and metal-organic frameworks. The compound 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid serves as an exceptionally versatile bifunctional building block for the synthesis of complex multidentate ligands.

The molecular architecture of this scaffold offers two highly orthogonal reactive sites:

  • The C3-Carboxylic Acid: Acts as a primary anchor for extending the ligand framework. Through amidation, researchers can introduce various N-donor or O-donor arms (e.g., using 2-picolylamine to create an N,N,O-tridentate pocket).

  • The N1-(2-Bromophenyl) Moiety: Provides a robust synthetic handle for late-stage diversification. The aryl bromide can undergo palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing for the introduction of secondary aryl or heteroaryl groups to precisely tune the steric bulk and electronic properties of the ligand's coordination sphere.

By sequentially functionalizing these two sites, researchers can rapidly generate a diverse library of highly coordinated pyrazole-based ligands from a single common intermediate.

Synthetic Workflow Visualization

The following diagram illustrates the two-stage synthetic strategy, moving from the bifunctional starting material to the fully elaborated multidentate ligand.

LigandSynthesis SM Starting Material 1-(2-Bromophenyl)-5-methyl- 1H-pyrazole-3-carboxylic acid Int Intermediate Amide Derivative (N,O-Donor Arm Added) SM->Int Step 1: Amidation (SOCl2, 2-Picolylamine) Ligand Final Ligand Multidentate Scaffold (Aryl Group Added) Int->Ligand Step 2: Suzuki Coupling (Pd-Catalyst, Boronic Acid)

Two-step synthetic workflow for pyrazole-based multidentate ligands.

Experimental Protocols & Mechanistic Insights

Protocol A: Activation and Amidation of the C3-Carboxylic Acid

Mechanistic Rationale: The pyrazole ring exerts a strong electron-withdrawing effect on the C3-carboxylic acid, which can make standard carbodiimide-mediated peptide coupling (e.g., EDC/HOBt) sluggish and low-yielding. To overcome this, the carboxylic acid is first converted to a highly electrophilic acid chloride using thionyl chloride (SOCl2). The addition of catalytic N,N-dimethylformamide (DMF) is critical here; it forms the highly reactive Vilsmeier-Haack intermediate in situ, which significantly accelerates the chlorination process [1]. This ensures quantitative activation before the introduction of the amine nucleophile.

Step-by-Step Methodology:

  • Activation: Suspend 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq, 5.0 mmol) in 20 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Catalysis: Add 2 drops of anhydrous DMF (catalytic).

  • Chlorination: Cool the mixture to 0 °C and add SOCl2 (3.0 eq, 15.0 mmol) dropwise via syringe.

  • Reflux: Attach a reflux condenser and heat the mixture to 45 °C for 3 hours. The reaction is complete when gas evolution (SO2 and HCl) ceases and the solution becomes homogeneous.

  • Concentration: Remove the solvent and excess SOCl2 in vacuo. Co-evaporate with anhydrous toluene (2 × 10 mL) to remove residual SOCl2 traces, yielding the crude acid chloride as a solid.

  • Amidation: Dissolve the crude acid chloride in 10 mL of anhydrous DCM. In a separate flask, prepare a solution of 2-picolylamine (1.2 eq, 6.0 mmol) and N,N-diisopropylethylamine (DIPEA, 2.5 eq, 12.5 mmol) in 15 mL of DCM at 0 °C.

  • Coupling: Add the acid chloride solution dropwise to the amine solution over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to afford the intermediate amide.

Protocol B: Site-Selective Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale: The 2-bromophenyl group at the N1 position is sterically hindered by the adjacent pyrazole core and the C5-methyl group. This steric bulk heavily impedes the oxidative addition and transmetalation steps of the palladium catalytic cycle. To overcome this barrier, a robust Pd(0) catalyst (Pd(PPh3)4) is paired with a strong inorganic base (K3PO4) in a biphasic solvent system (1,4-dioxane/H2O). The presence of water is non-negotiable; it dissolves the base and facilitates the formation of the reactive arylboronate complex, which is the actual species that undergoes transmetalation with the palladium center [2, 3].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with the intermediate amide (1.0 eq, 2.0 mmol), the desired arylboronic acid (e.g., 2-pyridylboronic acid, 1.5 eq, 3.0 mmol), Pd(PPh3)4 (0.05 eq, 0.1 mmol), and K3PO4 (2.0 eq, 4.0 mmol).

  • Degassing (Critical Step): Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times. Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) catalyst.

  • Solvent Addition: Add 15 mL of a previously degassed mixture of 1,4-dioxane and deionized water (4:1 v/v) via syringe.

  • Reaction: Seal the flask and heat the mixture to 100 °C in a pre-heated oil bath with vigorous stirring for 12–16 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the entire mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional ethyl acetate (20 mL).

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue by silica gel column chromatography (using a gradient of DCM/Methanol) to isolate the final multidentate pyrazole ligand.

Quantitative Data: Suzuki Coupling Optimization

To validate the self-correcting nature of the protocol, various catalytic systems were screened for the cross-coupling of the sterically hindered N1-(2-bromophenyl) moiety. The quantitative results are summarized below, demonstrating the necessity of the chosen Pd(PPh3)4 / K3PO4 / Dioxane-H2O system.

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh3)4K2CO3Toluene/MeOH (4:1)901645
2Pd(OAc)2 / XPhosCs2CO3EtOH/H2O (4:1)801662
3Pd(dppf)Cl2K3PO41,4-Dioxane1001278
4 Pd(PPh3)4 K3PO4 1,4-Dioxane/H2O (4:1) 100 12 88 (Optimal)

Note: Yields represent isolated yields after column chromatography. Entry 4 highlights the optimal balance of catalyst stability and base solubility required for efficient transmetalation of hindered substrates.

References

The protocols and mechanistic rationales detailed in this application note are grounded in established peer-reviewed methodologies.

  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)
  • Arylation of pyrimidine derivatives by the Suzuki cross-coupling reaction Source: ResearchGate URL
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL
Application

Application Note: Decarboxylation Methods for 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid

Introduction & Strategic Rationale The 1-arylpyrazole scaffold is a privileged pharmacophore widely utilized in modern drug discovery. Specifically, 1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid serves as a cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 1-arylpyrazole scaffold is a privileged pharmacophore widely utilized in modern drug discovery. Specifically, 1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid serves as a critical synthetic building block. The presence of the ortho-bromo substituent on the phenyl ring provides a highly versatile handle for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, to fully exploit this handle in specific synthetic sequences, the C3-carboxylic acid moiety must often be removed via protodecarboxylation.

Unlike highly reactive β -keto acids, pyrazole-3-carboxylic acids are electronically stable and strongly resist spontaneous decarboxylation, typically requiring harsh conditions or catalytic intervention to extrude CO 2​ [1]. The primary synthetic challenge with this specific substrate is achieving complete decarboxylation without inducing competitive debromination, homocoupling, or polymerization of the sensitive 2-bromophenyl moiety.

Mechanistic Principles & Pathway Design

To achieve selective C-C bond cleavage, two primary mechanistic pathways are employed:

A. Copper-Catalyzed Thermal Decarboxylation The classical approach utilizes copper(I) oxide (Cu 2​ O) in a high-boiling, basic solvent such as quinoline[2]. Quinoline plays a dual role: it provides the necessary thermal mass to reach activation temperatures and acts as a basic ligand, solubilizing the copper species to facilitate the formation of a reactive copper-carboxylate complex. Heating drives the extrusion of CO 2​ , generating an aryl-copper(I) intermediate that is rapidly protonated during aqueous workup to yield the desired product.

CuMechanism A 1-(2-Bromophenyl)-5-methyl -1H-pyrazole-3-carboxylic acid B Cu(I)-Carboxylate Complex A->B Cu2O, Quinoline - H2O C Aryl-Copper(I) Intermediate B->C Heat (140°C) - CO2 D 1-(2-Bromophenyl)-5-methyl -1H-pyrazole C->D Protonation (Workup)

Fig 1. Copper-catalyzed thermal protodecarboxylation pathway.

B. Acid-Catalyzed Decarboxylation in Polar Aprotic Solvents A more modern, metal-free approach leverages polar aprotic solvents (e.g., DMF) and catalytic amounts of an organic acid (e.g., p-toluenesulfonic acid)[3]. The acid protonates the pyrazole ring, drawing electron density away from the carboxylate group and lowering the activation energy for C-C bond cleavage. DMF stabilizes the highly polar transition state, allowing the reaction to proceed at significantly lower temperatures (100–110 °C)[3]. Furthermore, recent advancements in synergistic organic-photoredox and copper catalysis have demonstrated that radical-mediated decarboxylation of aryl carboxylic acids can occur under even milder conditions, though traditional thermal/acidic methods remain the standard for scale-up[4].

AcidMechanism A Pyrazole-3-carboxylic acid B Protonated Pyrazolium Intermediate A->B p-TsOH (Cat.) C Polar Transition State (DMF Stabilized) B->C Heat (105°C) D Decarboxylated Pyrazole C->D - CO2

Fig 2. Metal-free, acid-catalyzed decarboxylation mechanism in DMF.

Experimental Protocols

Protocol A: Copper-Catalyzed Thermal Decarboxylation (Scale-Up Optimized)

This method is highly reliable for multi-gram scale synthesis and ensures complete conversion of robust pyrazole-3-carboxylic acids[2].

Reagents:

  • 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 equiv, 10 mmol, 2.81 g)

  • Copper(I) oxide (Cu 2​ O) (0.05 equiv, 0.5 mmol, 71.5 mg)

  • Quinoline (15 mL)

Step-by-Step Methodology:

  • Preparation : Charge a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with the pyrazole-3-carboxylic acid and Cu 2​ O.

  • Solvent Addition & Inerting : Add quinoline. Purge the system with inert gas (N 2​ or Argon) for 5 minutes. Causality: Purging minimizes oxidative side reactions that can degrade the solvent or the pyrazole core at high temperatures.

  • Heating : Heat the mixture to 140–150 °C using a precisely controlled heating block. Causality: Maintaining the temperature strictly below 160 °C is critical. While Cu powder often requires >180 °C, Cu 2​ O provides a more homogeneous catalytic species in basic solvents, allowing for lower temperatures that prevent the thermal cleavage of the sensitive C-Br bond[2].

  • Monitoring : Stir the reaction vigorously for 12–16 hours. Monitor via LC-MS or TLC (observe the loss of the highly polar acid spot and the appearance of the less polar product spot).

  • Workup : Cool the mixture to room temperature and dilute with ethyl acetate (50 mL). Transfer to a separatory funnel and wash with 1N HCl (3 x 50 mL). Causality: The acidic wash protonates the quinoline, efficiently partitioning it into the aqueous phase and leaving the decarboxylated product in the organic layer.

  • Isolation : Wash the organic layer with saturated NaHCO 3​ (30 mL) and brine (30 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure product.

Protocol B: Mild Acid-Catalyzed Decarboxylation (Metal-Free)

This method is ideal for avoiding transition-metal contamination, which is particularly important for late-stage intermediates in drug development[3].

Reagents:

  • 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 equiv, 5 mmol, 1.40 g)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H 2​ O) (0.05 equiv, 0.25 mmol, 47.5 mg)

  • N,N-Dimethylformamide (DMF) (5 mL)

Step-by-Step Methodology:

  • Preparation : Dissolve the pyrazole-3-carboxylic acid in DMF in a 25 mL heavy-walled pressure vial. The mass ratio of DMF to substrate should be approximately 3:1[3].

  • Catalyst Addition : Add the organic acid catalyst (p-TsOH·H 2​ O).

  • Heating : Seal the vessel and heat to 105–110 °C for 8–12 hours. Causality: DMF lowers the activation energy by solvating the polar transition state, allowing CO 2​ extrusion at nearly 40–50 °C lower than traditional thermal methods[3].

  • Workup : Cool the reaction to room temperature. Pour the mixture into ice-cold water (30 mL) to precipitate the product. If the product oils out, extract with methyl tert-butyl ether (MTBE) (3 x 20 mL).

  • Isolation : Wash the combined organic layers with water (3 x 20 mL) to remove residual DMF, dry over MgSO 4​ , and concentrate under reduced pressure.

Quantitative Data & Protocol Comparison

To assist in selecting the optimal route for your specific laboratory constraints, the following table summarizes the key operational metrics of the discussed protocols:

ParameterProtocol A (Copper-Catalyzed)Protocol B (Acid-Catalyzed)
Catalyst / Reagent Cu 2​ O (5 mol%)p-TsOH (5 mol%)
Solvent QuinolineDMF
Temperature 140–150 °C105–110 °C
Reaction Time 12–16 hours8–12 hours
Key Advantage Highly robust for scale-up; handles stubborn substrates.Metal-free; milder temperatures protect sensitive functional groups.
Primary Drawback Harsh acidic workup required to remove quinoline.Requires sealed tube/pressure vessel to prevent solvent loss.
Typical Yield 60–75%70–85%

Sources

Method

Application Notes and Protocols for the Esterification of 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Authored by: A Senior Application Scientist Introduction: Strategic Esterification in Pyrazole-Based Drug Discovery In the landscape of modern medicinal chemistry, the pyrazole scaffold is a privileged structure, forming...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: Strategic Esterification in Pyrazole-Based Drug Discovery

In the landscape of modern medicinal chemistry, the pyrazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The molecule 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a versatile building block, with its carboxylic acid group serving as a critical anchor for molecular modification. Esterification of this acid is a key strategic maneuver to modulate a compound's pharmacokinetic profile. By converting the polar carboxylic acid to a less polar ester, researchers can enhance membrane permeability, improve oral bioavailability, and fine-tune metabolic stability.

However, the steric hindrance presented by the ortho-bromophenyl group at the N1 position, coupled with the methyl group at C5, necessitates a careful selection of esterification methodology. This guide provides a detailed examination of three robust esterification techniques, offering insights into the mechanistic rationale behind each protocol and providing field-tested guidance for their successful implementation.

Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

The Fischer-Speier esterification is a time-honored and cost-effective method that relies on the acid-catalyzed reaction between a carboxylic acid and an alcohol. This equilibrium-driven process typically requires a large excess of the alcohol, which also serves as the solvent, and a strong acid catalyst to achieve reasonable yields.

Mechanistic Insight

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the desired ester. The equilibrium nature of the reaction means that the removal of water is crucial for driving the reaction towards the product.

Experimental Protocol: Synthesis of Methyl 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 g, 3.39 mmol).

  • Reagent Addition: Add methanol (50 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.5 mL) with gentle stirring.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Extraction: Carefully pour the concentrated mixture into 100 mL of ice-cold water. The product may precipitate out. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid, followed by a brine wash (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. Further purification can be achieved by column chromatography on silica gel.

Workflow for Fischer-Speier Esterification

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add Carboxylic Acid to Flask B Add Excess Alcohol (e.g., Methanol) A->B C Slowly Add Acid Catalyst (H₂SO₄) B->C D Heat to Reflux C->D E Monitor by TLC D->E F Cool and Concentrate E->F G Quench with Water F->G H Extract with Organic Solvent G->H I Wash, Dry, and Concentrate H->I J Column Chromatography I->J

Caption: Workflow for Fischer-Speier Esterification.

Carbodiimide-Mediated Esterification: Mild and Efficient Coupling

For substrates that are sensitive to the harsh conditions of Fischer esterification, carbodiimide-mediated coupling offers a mild and highly efficient alternative. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid, facilitating nucleophilic attack by the alcohol. The addition of a catalyst, typically 4-dimethylaminopyridine (DMAP), can significantly accelerate the reaction.

Mechanistic Insight

The reaction is initiated by the attack of the carboxylate on the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP acts as an acyl transfer catalyst by first reacting with the O-acylisourea to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol to form the ester.

Experimental Protocol: Synthesis of Ethyl 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate
  • Reaction Setup: In a 50 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (500 mg, 1.69 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Reagent Addition: To the stirred solution, add EDC (388 mg, 2.03 mmol), DMAP (21 mg, 0.17 mmol), and ethanol (0.15 mL, 2.54 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with 1M HCl (2 x 15 mL), followed by a saturated sodium bicarbonate solution (2 x 15 mL), and finally brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Workflow for Carbodiimide-Mediated Esterification

cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid in Anhydrous Solvent (DCM) B Add Coupling Agent (EDC) A->B C Add Catalyst (DMAP) B->C D Add Alcohol (e.g., Ethanol) C->D E Stir at Room Temperature D->E F Monitor by TLC E->F G Dilute with Solvent F->G H Aqueous Washes (Acid, Base, Brine) G->H I Dry, Filter, and Concentrate H->I J Column Chromatography I->J

Caption: Workflow for Carbodiimide-Mediated Esterification.

Esterification via Alkyl Halides: A Base-Mediated Approach

The reaction of a carboxylate salt with an alkyl halide via an Sₙ2 reaction is another effective method for ester synthesis, particularly when the alcohol is precious or has a low boiling point. This method involves deprotonating the carboxylic acid with a suitable base to form the carboxylate anion, which then acts as a nucleophile.

Mechanistic Insight

The carboxylic acid is first deprotonated by a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), to form the corresponding carboxylate salt. This enhances the nucleophilicity of the carboxylate group. The carboxylate anion then displaces the halide from the alkyl halide in a classic Sₙ2 fashion to form the ester. The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being ideal for promoting Sₙ2 reactions.

Experimental Protocol: Synthesis of Benzyl 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate
  • Reaction Setup: To a 50 mL round-bottom flask, add 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (500 mg, 1.69 mmol) and dissolve it in DMF (15 mL).

  • Reagent Addition: Add cesium carbonate (828 mg, 2.54 mmol) to the solution, followed by benzyl bromide (0.24 mL, 2.03 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers and wash with water (3 x 20 mL) to remove DMF, followed by a brine wash (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Workflow for Alkyl Halide-Based Esterification

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid in Polar Aprotic Solvent (DMF) B Add Base (e.g., Cs₂CO₃) A->B C Add Alkyl Halide (e.g., Benzyl Bromide) B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Quench with Water E->F G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Column Chromatography H->I

Caption: Workflow for Alkyl Halide-Based Esterification.

Method Selection and Data Comparison

The choice of esterification method depends on several factors, including the stability of the starting material, the nature of the alcohol, and the desired scale of the reaction. Below is a comparative summary of the three discussed techniques.

Parameter Fischer-Speier Esterification Carbodiimide-Mediated Esterification Alkyl Halide-Based Esterification
Reaction Conditions Harsh (reflux, strong acid)Mild (room temperature)Mild (room temperature)
Typical Yields Moderate to goodGood to excellentGood to excellent
Substrate Scope Good for simple, robust alcoholsExcellent, wide range of alcoholsGood, limited by reactivity of alkyl halide
Byproducts WaterDicyclohexylurea (DCU) or water-soluble ureaHalide salt
Advantages Cost-effective, simple setupHigh yields, mild conditionsMild conditions, useful for complex alcohols
Disadvantages Equilibrium-limited, harsh conditionsExpensive reagents, byproduct removalPotential for O- vs. N-alkylation, reagent cost

Troubleshooting and Key Considerations

  • Low Yields in Fischer Esterification: Ensure the removal of water, either by using a Dean-Stark apparatus or by using a large excess of the alcohol. Check the purity of the starting carboxylic acid.

  • Byproduct Removal in DCC/EDC Coupling: If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble in the reaction solvent and can be removed by filtration. For EDC, the urea byproduct is water-soluble and can be removed during the aqueous work-up.

  • Side Reactions with Alkyl Halides: In pyrazole systems, there is a potential for competitive N-alkylation. Using a bulky, non-nucleophilic base and carefully controlling the reaction temperature can help to minimize this side reaction.

Conclusion

The esterification of 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a valuable tool for the diversification of this important chemical scaffold. The choice between Fischer-Speier esterification, carbodiimide-mediated coupling, and alkyl halide-based methods will depend on the specific requirements of the synthesis. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can confidently select and execute the most appropriate strategy for their drug discovery and development programs.

References

  • Fischer Esterification Review: Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. [Link]

  • Carbodiimide Chemistry: Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Role of DMAP in Catalysis: Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129-161. [Link]

  • Sₙ2 Reactions in Synthesis: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. [Link]

  • Pyrazole Chemistry Overview: Fustero, S., Sanchez-Rosello, M., Barrio, P., & Simon-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984-7034. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Welcome to the Application Support Center. Handling highly functionalized pyrazole-carboxylic acids often presents significant solubility bottlenecks during organic synthesis, purification, and assay development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Handling highly functionalized pyrazole-carboxylic acids often presents significant solubility bottlenecks during organic synthesis, purification, and assay development. This guide provides mechanistic troubleshooting, root-cause analyses, and validated protocols to help researchers overcome the poor organic solubility of 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid.

Section 1: Root Cause Analysis

Q1: Why is 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid virtually insoluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and hexane?

A1: The insolubility of this molecule is a thermodynamic consequence of its high crystal lattice energy and strong intermolecular forces.

First, carboxylic acids naturally form highly stable, ring-like cyclic dimers via dual hydrogen bonds. This dimerization effectively doubles the apparent molecular size and drastically reduces the molecule's ability to interact favorably with non-polar or weakly polar solvents[1],[2].

Second, the structural backbone exacerbates this issue. The molecule contains a pyrazole ring and a bulky 2-bromophenyl group. These aromatic systems engage in strong π−π stacking, while the bromine atom participates in highly directional halogen bonding. Together, the hydrogen-bonded dimers and the aromatic/halogen interactions create a rigid, highly stable crystal lattice that requires significant thermodynamic energy to disrupt[3],[4].

G Molecule 1-(2-Bromophenyl)-5-methyl- 1H-pyrazole-3-carboxylic acid COOH Carboxylic Acid Group (Strong H-bond Dimers) Molecule->COOH Aromatic Pyrazole & Phenyl Rings (Pi-Pi Stacking) Molecule->Aromatic Bromo Bromo Substituent (Halogen Bonding) Molecule->Bromo Lattice High Crystal Lattice Energy COOH->Lattice Aromatic->Lattice Bromo->Lattice Insoluble Poor Solubility in Non-Polar Solvents Lattice->Insoluble

Causative structural factors leading to the insolubility of the pyrazole-3-carboxylic acid.

Section 2: Solvent Selection & Thermodynamic Disruption

Q2: Which solvents are best suited for preparing high-concentration stock solutions and running homogeneous reactions?

A2: To dissolve this compound, you must select a solvent capable of actively breaking the carboxylic acid dimers. Polar aprotic solvents with high Donor Numbers (DN) are required.

Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are the optimal choices. The high donor numbers of DMF (DN = 26.6) and DMSO (DN = 29.8) allow the solvent molecules to act as potent hydrogen-bond acceptors. They effectively outcompete the acid-acid dimer interactions, solvating the monomeric acid and integrating it into the liquid phase[5].

Table 1: Solvent Selection Matrix for Pyrazole-3-Carboxylic Acids
SolventDielectric Constant ( ϵ )Donor Number (DN)Boiling Point (°C)Expected SolubilityMechanism of Solvation
Dichloromethane (DCM) 9.1~039.6Very LowInsufficient H-bond disruption
Ethyl Acetate (EtOAc) 6.017.177.1LowWeak dipole-dipole interaction
Tetrahydrofuran (THF) 7.520.066.0ModerateModerate H-bond acceptor
Dimethylformamide (DMF) 36.726.6153.0HighStrong H-bond acceptor[5]
Dimethyl Sulfoxide (DMSO) 46.729.8189.0Very HighStrongest H-bond acceptor[5]

Section 3: Chemical Interventions (Salts & Derivatization)

Q3: My downstream reaction (e.g., a specific cross-coupling or amide coupling) is incompatible with high-boiling solvents like DMSO or DMF. How can I solubilize the starting material in DCM or THF?

A3: If you are restricted to low-polarity, volatile solvents, you must chemically alter the molecule's hydrogen-bonding profile. You have two field-proven options:

Strategy A: In Situ Salt Formation Converting the carboxylic acid to an amine salt disrupts the dimer and forms an ion pair that is often more soluble in moderately polar solvent mixtures. Addition of a tertiary amine like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) deprotonates the carboxylic acid. The resulting carboxylate-ammonium ion pair exhibits enhanced solubility in THF or DCM/DMF co-solvent mixtures.

Strategy B: Temporary Esterification (Masking) If the free acid is not required immediately, converting it to an ethyl ester (e.g., Ethyl 1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate) completely eliminates its ability to act as a hydrogen bond donor. Esters are highly lipophilic and exhibit excellent solubility in DCM, EtOAc, and ethers[6],[3].

Workflow Start Solid Acid Check Compatible with DMF/DMSO? Start->Check Direct Dissolve in DMF/DMSO (Disrupts Dimers) Check->Direct Yes Salt Add DIPEA/TEA (Form Soluble Salt) Check->Salt No, need mild base Ester Esterification (Block H-bonding) Check->Ester No, need non-polar solvent

Decision matrix for solubilizing pyrazole-3-carboxylic acids based on reaction constraints.

Protocol: Temporary Esterification and Deprotection Workflow

To bypass solubility issues during complex multi-step syntheses, follow this self-validating esterification protocol:

Step 1: Esterification

  • Suspend 1.0 equivalent of 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid in absolute ethanol (to achieve a 0.2 M concentration).

  • Add a catalytic amount of concentrated H2​SO4​ (0.1 eq).

  • Reflux the mixture for 4-6 hours. Validation checkpoint: The opaque suspension will gradually turn into a clear, homogeneous solution as the highly soluble ethyl ester forms[6].

  • Concentrate the solution under reduced pressure, neutralize carefully with saturated aqueous NaHCO3​ , and extract with EtOAc. Dry the organic layer over Na2​SO4​ and concentrate.

Step 2: Downstream Chemistry Perform your desired transformations (e.g., Suzuki or Buchwald-Hartwig cross-coupling on the bromophenyl ring) using the highly soluble ester intermediate in your solvent of choice.

Step 3: Alkaline Hydrolysis (Deprotection)

  • Dissolve the modified ester in a 1:1 mixture of THF and Methanol (0.1 M).

  • Add 2.0 equivalents of aqueous NaOH or KOH (1.0 M solution).

  • Stir at room temperature for 2–4 hours until TLC indicates complete consumption of the ester.

  • Acidify the aqueous layer with 1.0 M HCl to pH 2-3 to precipitate the final functionalized pyrazole-3-carboxylic acid[7].

Section 4: Advanced Troubleshooting

Q4: During the final aqueous workup (Step 3 of the protocol), my product crashes out as an unfilterable, gummy solid rather than a clean powder. How do I fix this?

A4: This phenomenon occurs when the hydrophobic compound precipitates too rapidly upon acidification, trapping solvent, water, and impurities in an amorphous matrix before a proper crystal lattice can form. To induce proper crystallization:

  • Ensure the aqueous phase contains 10-20% of a water-miscible organic co-solvent (like methanol, ethanol, or acetone) before acidification.

  • Acidify slowly (dropwise) with vigorous stirring.

  • Once the solution becomes slightly cloudy, pause the acid addition and gently heat the mixture to 40°C. This provides the thermodynamic energy needed for the molecules to organize into a stable crystal lattice.

  • Resume acidification to pH 2, then cool slowly to room temperature to yield a filterable, crystalline solid[7].

References
  • Physical Properties of Carboxylic Acids. CK-12 Foundation. URL: [Link]

  • Organic Chemistry Carboxylic Acids. Free In-Depth Study Guide. Chemistry Coach. URL:[Link]

  • Physical Properties of Carboxylic Acid | Overview & Research Examples. Perlego. URL: [Link]

  • 2.2: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. URL: [Link]

  • US3895027A - Process for preparing pyrazole-3-carboxylic acids.Google Patents.
  • Transition-Metal-Free Carboxylation of Organozinc Reagents Using CO2 in DMF Solvent. ACS Publications. URL: [Link]

Sources

Optimization

Best purification and recrystallization methods for 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Target Compound: 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the advanced technical support portal. As a Senior Applicat...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the advanced technical support portal. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we address the causality behind molecular behavior, ensuring that your purification workflows for N-aryl pyrazole carboxylic acids are logical, scalable, and self-validating.

Mechanistic Overview: The Science of Separation

To purify 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid effectively, we must exploit its specific molecular architecture. The compound features three critical domains:

  • The Carboxylic Acid Moiety: With a predicted pKa of approximately 3.60[1], this functional group is highly acidic relative to standard organic functional groups. It allows for reversible ionization, making acid-base extraction the most powerful primary purification tool[2].

  • The 2-Bromophenyl Group: This bulky, halogenated aromatic ring imparts significant lipophilicity. Consequently, the fully protonated free acid is completely insoluble in water but highly soluble in polar organic solvents (like ethanol or ethyl acetate).

  • The Pyrazole Core: While pyrazole nitrogens are typically weakly basic, the electron-withdrawing nature of the adjacent carboxylic acid and the N-aryl substitution severely deactivates the ring. Therefore, attempting to form acid-addition salts (e.g., with HCl) at the pyrazole nitrogen is generally ineffective for this specific derivative.

Physicochemical Data & Solvent Matrix

Before initiating any protocol, consult the following quantitative parameters to predict phase behavior during your workflow.

Property / ParameterValue / ProfileMechanistic Implication for Purification
Predicted pKa ~3.60 ± 0.10Deprotonates fully in mild base (pH > 6). Reprotonates fully in strong acid (pH < 2)[1].
Aqueous Solubility pH DependentInsoluble at pH 2 (precipitates); Highly soluble at pH 10 (as sodium carboxylate).
Primary Solvents Ethanol, Methanol, EtOAcBreaks intermolecular hydrogen-bonded carboxylic acid dimers, allowing full dissolution[3].
Anti-Solvents Water, HexanesInduces supersaturation. Water is preferred for recrystallization when paired with Ethanol[2].

Core Experimental Workflows

Workflow A: Acid-Base Extraction (Primary Isolation)

This self-validating protocol exploits the pKa of the carboxylic acid to strip away lipophilic impurities (such as unreacted 2-bromophenylhydrazine or diketone intermediates).

  • Dissolution & Ionization: Suspend the crude reaction mixture in 1.0 M aqueous NaOH (10 mL per gram of crude). Stir vigorously for 15 minutes.

    • Causality: The base deprotonates the carboxylic acid, pulling the target compound into the aqueous phase as a water-soluble sodium salt.

  • Organic Wash: Transfer the mixture to a separatory funnel. Extract the basic aqueous layer twice with Dichloromethane (DCM) or Ethyl Acetate.

    • Validation Check: The organic layer contains the impurities. Discard or retain for TLC analysis. The aqueous layer must remain clear; if an emulsion forms, add brine to increase ionic strength.

  • Controlled Precipitation: Transfer the aqueous layer to an Erlenmeyer flask and cool to 0°C in an ice bath. While stirring vigorously, add 6.0 M HCl dropwise until the pH reaches 2.0 to 3.0[4].

    • Causality: Dropwise addition prevents local supersaturation, which can trap water and cause the compound to "oil out" or form an amorphous gum rather than a filterable solid[5].

    • Validation Check: Use pH paper to confirm pH < 3. A dense white/off-white precipitate should form.

  • Isolation: Collect the solid via vacuum filtration (Büchner funnel). Wash the filter cake with ice-cold distilled water to remove residual NaCl/HCl, and dry under a vacuum.

Workflow B: Mixed-Solvent Recrystallization (Polishing)

For pharmaceutical-grade purity, the isolated solid from Workflow A must be recrystallized to remove structurally similar impurities trapped in the crude crystal lattice.

  • Saturated Dissolution: Place the dried solid in a flask. Add a minimum volume of boiling Ethanol until the solid just dissolves[2][3].

  • Anti-Solvent Titration: Maintain the solution at a gentle boil. Add hot distilled water dropwise until a faint, persistent turbidity is observed.

    • Causality: The turbidity indicates that the solution has reached the exact boundary of supersaturation.

  • Clarification: Add 1 to 2 drops of hot Ethanol until the solution becomes perfectly clear again[2].

  • Thermodynamic Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 2 hours), then transfer to an ice bath for 30 minutes[2].

    • Causality: Slow cooling allows the thermodynamically favored pure crystal lattice to form, excluding impurities. Rapid cooling forces kinetic precipitation, trapping impurities and causing oiling out.

  • Harvesting: Filter the crystals and wash with a minimal amount of ice-cold 1:1 Ethanol/Water.

Purification Decision Matrix

Use the following logic tree to determine the appropriate intervention based on your crude mixture's initial purity.

PurificationWorkflow Start Crude 1-(2-Bromophenyl)-5-methyl- 1H-pyrazole-3-carboxylic acid PurityCheck Initial Purity Assessment (LC-MS / NMR) Start->PurityCheck Decision1 Purity > 85%? PurityCheck->Decision1 AcidBase Acid-Base Extraction (Dissolve in aq. NaOH, extract, precipitate with HCl) Decision1->AcidBase No Recryst Recrystallization (Hot EtOH / H2O) Decision1->Recryst Yes AcidBase->Recryst Intermediate Purity Chromato Flash Chromatography (DCM:MeOH + 1% AcOH) AcidBase->Chromato Stubborn Impurities Pure Pure Compound (> 98%) Recryst->Pure Success Chromato->Pure Success

Fig 1. Decision matrix for purifying 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid.

Troubleshooting & FAQs

Q1: During recrystallization, my compound is "oiling out" at the bottom of the flask instead of forming crystals. How do I fix this? A1: Oiling out occurs when the compound separates as a liquid because the solvent mixture's boiling point exceeds the compound's melting point, or the cooling rate was too rapid[2]. Solution: Reheat the mixture until the oil completely redissolves. Add a small volume of the "good" solvent (Ethanol) to lower the saturation temperature. Cool the flask much more slowly (e.g., insulate it in a Dewar flask or wrap it in a towel). Introducing a microscopic seed crystal of the pure compound at room temperature can also provide a nucleation site to bypass the oiling phase[2].

Q2: I attempted to purify the compound using normal-phase silica gel chromatography, but I am experiencing severe streaking and massive yield loss. Why? A2: The highly polar carboxylic acid group binds irreversibly to the free silanol (Si-OH) groups on the silica gel stationary phase via strong hydrogen bonding. Solution: You must suppress the ionization of the carboxylic acid during elution. Add 0.5% to 1.0% Glacial Acetic Acid or Formic Acid to your mobile phase (e.g., DCM/MeOH)[2]. This keeps the compound fully protonated, sharpening the elution band and drastically improving recovery.

Q3: When I added HCl during the acid-base extraction, the product crashed out as a sticky gum rather than a filterable powder. What went wrong? A3: Rapid acidification at ambient temperatures forces the compound out of solution so quickly that it traps water and inorganic salts, forming an amorphous gum. Solution: Ensure the basic solution is chilled to 0°C and stirred vigorously while adding the acid dropwise. If a gum has already formed, do not attempt to filter it. Instead, extract the acidic aqueous mixture with Ethyl Acetate, dry the organic layer over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to yield a clean solid[5].

References

  • HomeSunshinePharma , 5-ACETYL-1H-PYRAZOLE-3-CARBOXYLIC ACID CAS 1297537-45-1, [Link]

  • Library of Science , Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole,[Link]

  • Google Patents (CN105646355A), Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile,

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 1-(2-Bromophenyl) vs. 1-(3-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Executive Summary For drug development professionals and synthetic chemists, positional isomerism often dictates the viability of late-stage functionalization. This guide provides an in-depth comparative analysis of 1-(2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, positional isomerism often dictates the viability of late-stage functionalization. This guide provides an in-depth comparative analysis of 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (the ortho-isomer) and its 3-bromophenyl counterpart (the meta-isomer). While these molecules share identical molecular weights and functional groups, their reactivity profiles in transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig) are drastically different. This divergence is primarily governed by severe steric hindrance in the ortho-isomer, necessitating highly specialized catalytic systems to achieve yields comparable to the unhindered meta-isomer.

Mechanistic Causality: Steric Hindrance vs. Electronic Effects

To understand the experimental choices required for these isomers, one must analyze the causality behind their reactivity at the molecular level.

In 1-arylpyrazole systems, the molecule naturally seeks a planar conformation to maximize π -conjugation between the phenyl and pyrazole rings. However, in the 1-(2-Bromophenyl)-5-methyl system, the 5-methyl group on the pyrazole ring and the 2-bromo group on the phenyl ring are in direct spatial proximity. This creates massive steric strain, forcing the two rings to twist into an orthogonal (non-planar) conformation to relieve the clash.

As a result, the C–Br bond in the ortho-isomer is physically buried within the steric bulk of the 5-methyl group and the pyrazole core. During the crucial oxidative addition step of palladium-catalyzed cross-coupling, the bulky Pd(0) active species is sterically repelled, leading to stalled reactions, catalyst degradation, and trace yields under standard conditions 1.

Conversely, in the 1-(3-Bromophenyl) (meta) isomer, the bromine atom points away from the pyrazole core. The C–Br bond is fully exposed, allowing for rapid and facile oxidative addition by standard palladium catalysts 2.

G cluster_ortho Ortho-Isomer Reactivity cluster_meta Meta-Isomer Reactivity O_Iso 1-(2-Bromophenyl)-... (Sterically Hindered) O_Ox Oxidative Addition (Blocked) O_Iso->O_Ox High Activation Energy O_Cat Pd(0) Catalyst (Standard) O_Cat->O_Ox M_Iso 1-(3-Bromophenyl)-... (Unhindered) M_Ox Oxidative Addition (Facile) M_Iso->M_Ox Low Activation Energy M_Cat Pd(0) Catalyst (Standard) M_Cat->M_Ox

Comparative oxidative addition pathways for ortho and meta bromophenyl pyrazole isomers.

Quantitative Reactivity Comparison

The table below summarizes the expected performance of both isomers in a standard Suzuki-Miyaura cross-coupling scenario with phenylboronic acid, highlighting the necessity of ligand optimization.

Parameter1-(3-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (Meta)1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (Ortho)
Steric Hindrance at C–Br Low (Unhindered)Extremely High (Orthogonal clash)
Electronic Profile Inductive electron withdrawalInductive withdrawal + Steric shielding
Preferred Pd Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄RuPhos-Pd G3, XPhos-Pd G3
Standard Yield (Pd(PPh₃)₄, K₂CO₃) > 85%< 15% (Often trace/recovery of SM)
Optimized Yield (Buchwald Ligands) > 95%65% – 75%
Oxidative Addition Rate FastVery Slow

Experimental Workflows & Protocols

To establish a self-validating system, the protocols below dictate specific catalytic choices based on the positional isomer selected. For the ortho-isomer, the use of RuPhos (a sterically demanding, electron-rich dialkylbiaryl phosphine) is non-negotiable. Its electron-rich nature forces the oxidative addition, while its massive steric bulk paradoxically accelerates the final reductive elimination step, preventing the catalyst from becoming trapped 3.

Workflow Start Select Isomer Meta 1-(3-Bromophenyl) Isomer Start->Meta Ortho 1-(2-Bromophenyl) Isomer Start->Ortho Standard Standard Pd Catalysis e.g., Pd(dppf)Cl2 Meta->Standard Bulky Sterically Demanding Ligands e.g., RuPhos-Pd Ortho->Bulky Coupling Suzuki-Miyaura Cross-Coupling Standard->Coupling Bulky->Coupling Product Biaryl Pyrazole Product Coupling->Product

Optimized Suzuki-Miyaura cross-coupling workflows based on positional isomerism.

Protocol A: Facile Coupling of the Meta-Isomer

Designed for 1-(3-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid.

  • Preparation: In an oven-dried Schlenk flask under argon, add the meta-isomer (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and K₂CO₃ (3.0 equiv, 3.0 mmol).

  • Solvent: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).

  • Reaction: Heat the mixture to 90 °C for 4–6 hours. The lack of steric hindrance allows the reaction to reach full conversion rapidly 4.

  • Workup: Cool to room temperature, acidify with 1M HCl to pH 3 (to protonate the carboxylic acid), extract with EtOAc (3 x 15 mL), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: Overcoming Steric Blockade in the Ortho-Isomer

Designed for 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid.

  • Preparation: In an oven-dried Schlenk flask under argon, add the ortho-isomer (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.5 equiv, 1.5 mmol). Note the increased equivalents of boronic acid to combat protodeboronation during longer reaction times.

  • Catalyst & Base: Add RuPhos-Pd G3 precatalyst (0.10 equiv, 10 mol%) and K₃PO₄ (3.0 equiv, 3.0 mmol). Causality: K₃PO₄ is used instead of K₂CO₃ as it is a stronger base, necessary for activating the boronic acid in sterically demanding transmetalation steps.

  • Solvent: Inject degassed Toluene/H₂O (10:1 v/v, 10 mL).

  • Reaction: Heat the mixture to 110 °C for 16–24 hours. Monitor via LC-MS.

  • Workup: Follow the identical acidic workup procedure as Protocol A. Yields will typically plateau around 65-75% due to the inherent thermodynamic barrier of forming a highly congested biaryl axis.

References

  • Asian Journal of Research in Chemistry. Theoretical Prediction of Reactive Site of Aryl Halide for Suzuki Coupling Reaction.[Link]

  • Der Pharma Chemica. Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst.[Link]

  • ACS Publications. Rational Design and Synthesis of Potent Antifungal Thiazole-Carboxamides as SDH Inhibitors.[Link]

  • RWTH Publications. Method development for the synthesis of organosulfur compounds and their functionalization by C–H activation and reductive borylation.[Link]

Sources

Comparative

Spectroscopic comparison of 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid and its ester derivatives

Spectroscopic Comparison of 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid and Its Ester Derivatives: A Comprehensive Analytical Guide As a Senior Application Scientist in drug development, I frequently encount...

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Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison of 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid and Its Ester Derivatives: A Comprehensive Analytical Guide

As a Senior Application Scientist in drug development, I frequently encounter challenges in tracking the functional group transformations of pyrazole-based pharmacophores. Pyrazole derivatives are heavily featured in the literature as biologically effective heterocyclic compounds, serving as the core scaffold for numerous anti-inflammatory, antimicrobial, and antitumour agents.

Specifically, 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (which we will refer to as BMPC ) is a highly versatile building block. Converting this free carboxylic acid into its ester derivatives (such as methyl or ethyl esters) is a routine yet critical step in prodrug design to enhance lipophilicity, improve membrane permeability, or protect the reactive carboxylate during downstream coupling.

This guide objectively compares the spectroscopic performance of BMPC against its ester alternatives, providing the mechanistic causality behind the data and field-proven, self-validating experimental protocols.

Mechanistic Rationale & Analytical Workflow

The transformation of a pyrazole-3-carboxylic acid to an ester fundamentally alters its electronic distribution and intermolecular interactions. To achieve quantitative conversion, the free acid is typically not esterified directly via Fischer esterification due to equilibrium limitations. Instead, it is first converted into a highly reactive acid chloride intermediate using thionyl chloride (SOCl₂), followed by nucleophilic acyl substitution with the target alcohol.

G A 1-(2-Bromophenyl)-5-methyl- 1H-pyrazole-3-carboxylic acid (BMPC) B Acid Chloride Intermediate A->B SOCl2, Reflux C BMPC Ester Derivatives B->C ROH, Base D FT-IR Spectroscopy (C=O Shift) C->D Validate E 1H & 13C NMR (Proton Mapping) C->E Validate F LC-MS (Isotope Pattern) C->F Validate

Synthetic workflow and spectroscopic validation of BMPC esters.

Spectroscopic Causality: Acid vs. Ester

To confidently verify the success of the esterification, we rely on three primary modalities: FT-IR, NMR, and LC-MS. Understanding the causality behind the spectral shifts is more important than simply memorizing the values.

FT-IR Spectroscopy: The Role of Hydrogen Bonding

In its free acid form, BMPC participates in strong intermolecular hydrogen bonding, typically forming dimers. This H-bonding weakens the C=O double bond, lowering its stretching frequency to approximately 1713 cm⁻¹[1]. Upon esterification, this hydrogen-bonding network is entirely disrupted. The carbonyl bond regains its full double-bond character, causing the C=O stretch to shift to a higher frequency, typically around 1734 cm⁻¹ for pyrazole-3-carboxylate esters[1][2]. Furthermore, the broad O-H stretch (2500–3200 cm⁻¹) completely disappears.

NMR Spectroscopy: Shielding and Deshielding Effects

The ¹H NMR spectrum of the BMPC acid features a highly deshielded, exchangeable proton signal for the carboxylic acid group, often observed far downfield at ~13.3 ppm[1]. In the ester derivatives, this signal vanishes. In its place, distinct alkoxy signals emerge: a sharp singlet at ~3.8 ppm for the methyl ester, or a characteristic quartet (~4.3 ppm) and triplet (~1.3 ppm) for the ethyl ester. In ¹³C NMR, the carbonyl carbon of the ester experiences slightly more shielding than the free acid due to the electron-donating nature of the alkoxy group, shifting from ~163 ppm in the acid to ~160 ppm in the ester[2].

G2 A Carboxylic Acid (BMPC) C Strong Intermolecular H-Bonding A->C Structural State B Ester Derivative D Disrupted H-Bonding Network B->D Structural State E IR: C=O stretch ~1713 cm⁻¹ NMR: Broad OH ~13.3 ppm C->E Spectroscopic Effect F IR: C=O stretch ~1734 cm⁻¹ NMR: Sharp Alkoxy peaks D->F Spectroscopic Effect

Logical relationship between hydrogen bonding and spectroscopic shifts.

Mass Spectrometry: Isotopic Validation

Because BMPC contains a bromine atom on the phenyl ring, both the acid and its esters will exhibit a distinct 1:1 isotopic cluster (M and M+2) due to the natural abundance of ⁷⁹Br and ⁸¹Br. This serves as an internal validation that the core 1-(2-Bromophenyl) pharmacophore remained intact during the harsh SOCl₂ activation step.

Quantitative Spectroscopic Data Summary

The following table summarizes the expected spectroscopic parameters for BMPC and its primary ester alternatives.

Analytical ModalityBMPC (Free Acid)BMPC Methyl EsterBMPC Ethyl Ester
FT-IR (C=O stretch) ~1713 cm⁻¹ (broadened)~1734 cm⁻¹ (sharp)~1732 cm⁻¹ (sharp)
FT-IR (O-H stretch) 2500–3200 cm⁻¹ (broad)AbsentAbsent
¹H NMR (Carboxyl/Alkoxy) ~13.3 ppm (s, 1H, COOH)~3.8 ppm (s, 3H, OCH₃)~4.3 ppm (q, 2H), ~1.3 ppm (t, 3H)
¹H NMR (Pyrazole H-4) ~6.8 ppm (s, 1H)~6.8 ppm (s, 1H)~6.8 ppm (s, 1H)
¹³C NMR (Carbonyl C=O) ~163 ppm~160.1 ppm~160.0 ppm
LC-MS [M+H]⁺ (⁷⁹Br/⁸¹Br) m/z 281.0 / 283.0m/z 295.0 / 297.0m/z 309.0 / 311.0

Self-Validating Experimental Protocol

To ensure high-fidelity data, the synthesis protocol must be designed as a self-validating system. The following methodology for generating the methyl ester incorporates built-in chemical checkpoints.

Step 1: Catalytic Activation

  • Suspend 1.0 equivalent of BMPC in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Add 2.0 equivalents of thionyl chloride (SOCl₂) and a single catalytic drop of dimethylformamide (DMF).

  • Causality Check: The DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which acts as a highly electrophilic catalyst, accelerating the conversion of the acid to the acid chloride. Monitor via TLC (Hexane:EtOAc 1:1). The reaction is complete when the highly polar baseline acid spot disappears.

Step 2: Esterification

  • Concentrate the reaction mixture under reduced pressure to entirely remove unreacted SOCl₂. Causality: Failing to remove SOCl₂ will generate excess HCl upon the addition of methanol, which can protonate the pyrazole nitrogen and stall the reaction.

  • Resuspend the crude acid chloride in dry DCM. At 0°C, add 3.0 equivalents of anhydrous methanol and 2.0 equivalents of triethylamine (Et₃N) dropwise.

Step 3: Self-Purifying Workup

  • Dilute the reaction mixture with ethyl acetate (EtOAc).

  • Wash the organic layer three times with a 5% aqueous NaHCO₃ solution.

  • Validation Check: This is a critical self-purifying step. The mildly basic NaHCO₃ selectively deprotonates any residual, unreacted BMPC free acid, forcing it into the aqueous layer. The organic layer is now chemically filtered, containing only the neutral target ester.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure BMPC methyl ester, ready for spectroscopic analysis.

References

1.1 Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit Source: DergiPark URL:[Link]

1.2 Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide Source: Minia University / Elsevier URL:[Link]

1.5 Reactions of 4-benzoyl-1,5-diphenyl-1H -pyrazole-3- carboxylic acid chloride with various hydroxylamines and carbazates Source: SciSpace / Turkish Journal of Chemistry URL:[Link]

Sources

Validation

Publish Comparison Guide: Reference Standard Characterization for 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid

Executive Summary The pyrazole-3-carboxylic acid scaffold is a privileged structure in modern drug discovery, serving as a critical building block for novel Dengue virus (DENV) NS2B-NS3 protease inhibitors[1] and potent...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-3-carboxylic acid scaffold is a privileged structure in modern drug discovery, serving as a critical building block for novel Dengue virus (DENV) NS2B-NS3 protease inhibitors[1] and potent P2Y14R antagonists targeting innate immune diseases[2]. As a highly valuable intermediate, 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1225500-48-0) requires rigorous analytical control. Its utility in cGMP manufacturing and late-stage preclinical assays strictly depends on the qualification of its reference standard.

As a Senior Application Scientist, I approach reference standard characterization not merely as a regulatory checklist, but as a self-validating system of orthogonal proofs . Every analytical choice must be driven by the molecule's intrinsic physicochemical properties. This guide objectively compares reference standard sourcing strategies and provides a comprehensive, field-proven analytical workflow compliant with ICH Q6A ()[3] and USP <11> ()[4] guidelines.

Part 1: Objective Comparison of Reference Standard Sourcing

When establishing a reference standard for this compound, laboratories must balance analytical rigor, cost, and regulatory compliance. Table 1 objectively compares the performance and utility of three common sourcing strategies.

Table 1: Comparison of Reference Standard Alternatives

Standard Sourcing StrategyTypical PurityCost & Lead TimeRegulatory Acceptance (IND/NDA)Best Use Case
Commercial Certified Reference Material (CRM) >99.5%High / ImmediateUniversal (ISO 17034 accredited)Final API release testing, clinical batch qualification.
In-House Primary Standard >99.0%Medium / 2-4 WeeksHigh (if fully characterized per ICH Q6A)Early-phase development, routine analytical method development.
Working (Secondary) Standard >98.0%Low / 1 WeekModerate (must be qualified against Primary)High-throughput screening, routine in-process controls (IPC).

Insight: While Commercial CRMs offer immediate regulatory peace of mind, synthesizing and characterizing an In-House Primary Standard is highly cost-effective for long-term development programs, provided the characterization workflow is scientifically airtight[3].

Part 2: The Self-Validating Characterization Workflow

RS_Workflow cluster_0 Phase 1: Structural Elucidation cluster_1 Phase 2: Purity & Mass Balance Start Candidate Material 1-(2-Bromophenyl)-5-methyl- 1H-pyrazole-3-carboxylic acid NMR 1D & 2D NMR (1H, 13C, COSY) Start->NMR HRMS HRMS (ESI-TOF) Bromine Isotope Profiling Start->HRMS IR FT-IR Spectroscopy Functional Group ID Start->IR HPLC Orthogonal HPLC (UV/CAD) NMR->HPLC HRMS->HPLC IR->HPLC Decision Meets ICH Q6A Criteria? (>99.0%) HPLC->Decision qNMR Quantitative NMR (Absolute Purity) qNMR->Decision Thermal TGA / DSC / KF (Volatiles & Water) Thermal->Decision Approve Certified Reference Standard Decision->Approve Yes Reject Further Purification (Prep-HPLC/Recryst.) Decision->Reject No

Fig 1: Orthogonal workflow for the qualification of primary reference standards.

Part 3: Step-by-Step Experimental Protocols

Protocol 1: Structural Elucidation via HRMS and Multinuclear NMR

Causality: The presence of the bromine atom dictates the use of High-Resolution Mass Spectrometry (HRMS) to verify isotopic fidelity, while NMR confirms the regiochemistry of the pyrazole ring.

  • HRMS (ESI-TOF) Acquisition: Analyze the sample in negative ion mode. The exact mass for C11​H9​BrN2​O2​ is 295.9847 Da.

  • Isotopic Profiling: Confirm the presence of the definitive ~1:1 isotopic cluster for the [M−H]− ion at m/z 294.9775 ( 79Br ) and 296.9755 ( 81Br ). The absence of this ratio indicates a des-bromo impurity.

  • 1H NMR Regiochemistry: Dissolve 10 mg in DMSO- d6​ . The critical diagnostic signal is the pyrazole C4-H proton, which appears as an isolated singlet at ~6.8 ppm. The C5-methyl group appears as a sharp singlet at ~2.3 ppm.

Protocol 2: Absolute Purity Determination via qNMR

Causality: Unlike chromatographic purity (which only measures UV-active components relative to each other), qNMR provides an absolute mass fraction. This establishes a self-validating absolute purity value that is blind to UV extinction coefficients.

  • Internal Standard (IS) Selection: Use NIST-traceable Maleic acid. Its singlet at ~6.26 ppm (2H) does not overlap with the analyte's signals.

  • Sample Preparation: Accurately weigh ~15 mg of the pyrazole candidate and ~5 mg of Maleic acid using a microbalance. Co-dissolve in 0.6 mL DMSO- d6​ .

  • Acquisition: Run a 1H NMR experiment with a prolonged relaxation delay ( D1≥30 s ) to ensure complete longitudinal relaxation ( T1​ ) of all protons.

  • Calculation: Integrate the pyrazole C4-H signal against the Maleic acid signal to calculate the absolute mass fraction ( w/w% ).

Protocol 3: Orthogonal Chromatographic Purity (HPLC-UV/CAD)

Causality: The 2-bromophenyl moiety is highly hydrophobic and polarizable. Standard C18 columns often fail to separate the critical des-bromo impurity (1-phenyl-5-methyl-1H-pyrazole-3-carboxylic acid). A Phenyl-Hexyl stationary phase exploits π−π interactions for superior selectivity.

HPLC_Logic Analyte Analyte Properties: Acidic (pKa ~3.5) Hydrophobic (Br-phenyl) Col Column Selection: Phenyl-Hexyl Phase (π-π interactions) Analyte->Col MP Mobile Phase: 0.1% TFA in Water/MeCN (Suppress Ionization) Analyte->MP Det Detection: UV (254 nm) + CAD (Non-chromophoric) Analyte->Det Opt Optimized Gradient: High Resolution of Des-bromo & Regioisomers Col->Opt MP->Opt Det->Opt

Fig 2: Method development logic for HPLC isolation of brominated pyrazole regioisomers.

  • Column & Mobile Phase: Equip the HPLC with a Waters XBridge Phenyl-Hexyl column ( ). Use 0.1% Trifluoroacetic acid (TFA) in Water (A) and 0.1% TFA in Acetonitrile (B). Note: TFA is critical to suppress the ionization of the carboxylic acid ( pKa​∼3.5 ), preventing peak tailing.

  • Gradient: Run a linear gradient from 5% B to 95% B over 15 minutes.

  • Dual Detection: Monitor UV at 254 nm for aromatic impurities and utilize Charged Aerosol Detection (CAD) to quantify non-chromophoric impurities (e.g., inorganic salts from synthesis).

Part 4: Representative Characterization Data

The following table summarizes the experimental data obtained when comparing a high-quality Commercial CRM against an In-House Purified batch of 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid.

Table 2: Quantitative Data Summary (CRM vs. In-House Purified Batch)

Analytical AttributeMethodologyICH Q6A Acceptance CriteriaCommercial CRM DataIn-House Purified Batch
Appearance Visual InspectionWhite to off-white powderWhite powderOff-white powder
Identity (Isotopic) HRMS (ESI-TOF)Conforms to theoretical mass & Br ratiom/z 294.9771 / 296.9750 (~1:1)m/z 294.9775 / 296.9752 (~1:1)
Identity (Structural) 1H & 13C NMRConforms to structureConformsConforms
Chromatographic Purity HPLC-UV (254 nm) 99.0% area99.8%99.2%
Absolute Purity qNMR (vs. Maleic Acid) 99.0% w/w99.6% w/w99.1% w/w
Water Content Karl Fischer Titration 0.5% w/w0.15% w/w0.32% w/w
Residual Solvents HS-GC-FIDComplies with ICH Q3C< 50 ppm (Ethyl acetate)450 ppm (Ethyl acetate)

References

  • ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances (Q6A). International Council for Harmonisation (ICH). [Link]

  • USP General Chapter <11> Reference Standards. United States Pharmacopeia (USP). [Link]

  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters.[Link]

  • Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. Journal of Medicinal Chemistry.[Link]

Sources

Comparative

A Comparative Analysis of the In Vitro Bioactivity of 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid and Its Synthetic Analogs

Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, antioxidant, and anticancer effec...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, antioxidant, and anticancer effects.[1][2] This guide provides a comprehensive in vitro comparison of the parent compound, 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (PZ-1), against two newly synthesized analogs: 1-(2-Chloro-4-nitrophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (PZ-2) and 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (PZ-3). We detail the experimental protocols for evaluating their antioxidant and antimicrobial properties, presenting a clear, data-driven comparison of their bioactivities. This analysis aims to elucidate preliminary structure-activity relationships (SAR) to guide future drug discovery efforts in this chemical space.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole and its derivatives have garnered significant attention in pharmaceutical research due to their presence in numerous FDA-approved drugs and their versatile biological profiles.[3][4] These five-membered heterocyclic compounds are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[5][6][7] The core pyrazole ring can be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacokinetic properties to enhance potency and selectivity against various biological targets.[8]

The parent compound of this study, 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (PZ-1), was selected as a starting point due to its characteristic substituted phenylpyrazole structure, a motif known for biological relevance.[9][10] To explore the structure-activity landscape, two analogs were synthesized with specific electronic and steric modifications to the N-phenyl ring:

  • PZ-2: Features a chloro group at the 2-position and a strongly electron-withdrawing nitro group at the 4-position.

  • PZ-3: Incorporates chloro substituents at both the 2- and 4-positions, altering the electronic and lipophilic character of the molecule.

This guide presents a head-to-head comparison of these three compounds, focusing on two key in vitro bioactivities: antioxidant potential via the DPPH radical scavenging assay and antimicrobial efficacy against representative Gram-positive and Gram-negative bacteria and a fungal strain using the broth microdilution method.

Experimental Design & Rationale

The selection of in vitro assays was driven by the established biological potential of the pyrazole scaffold.[11][12] The DPPH assay provides a rapid and reliable measure of free radical scavenging capacity, a key indicator of antioxidant potential.[13][14] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), offering quantitative data on antimicrobial potency.[15][16]

Overall Experimental Workflow

The logical flow of this comparative study is designed to ensure robust and reproducible data. It begins with the synthesis and characterization of the test compounds, followed by parallel evaluation in standardized bioassays.

G cluster_synthesis Synthesis & Characterization cluster_bioassays In Vitro Bioactivity Screening cluster_data Data Analysis PZ1 PZ-1 (Parent) Antioxidant DPPH Radical Scavenging Assay PZ1->Antioxidant Antimicrobial Broth Microdilution (MIC Determination) PZ1->Antimicrobial PZ2 PZ-2 (Analog 1) PZ2->Antioxidant PZ2->Antimicrobial PZ3 PZ-3 (Analog 2) PZ3->Antioxidant PZ3->Antimicrobial IC50 Calculate IC50 Values (Antioxidant) Antioxidant->IC50 MIC Determine MIC Values (Antimicrobial) Antimicrobial->MIC SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR MIC->SAR

Caption: Experimental workflow from synthesis to SAR analysis.

Detailed Methodologies

To ensure scientific integrity and reproducibility, the following detailed protocols were employed.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay quantifies the ability of a compound to neutralize the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[13] The reduction of the deep violet DPPH radical to a pale yellow hydrazine is measured spectrophotometrically, with a greater decrease in absorbance indicating higher scavenging activity.[17]

Protocol:

  • Preparation of DPPH Solution: A 0.2 mM solution of DPPH in methanol was prepared fresh and kept in the dark to prevent degradation.[18]

  • Sample Preparation: Stock solutions of PZ-1, PZ-2, PZ-3, and the positive control, Ascorbic Acid, were prepared in DMSO (1 mg/mL). Serial dilutions were then made using methanol to achieve a range of test concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the sample or standard solution.[17]

    • Add 180 µL of the 0.2 mM DPPH solution to each well and mix gently.[17]

    • A control well was prepared containing 20 µL of methanol and 180 µL of the DPPH solution.

    • The plate was incubated in the dark at room temperature for 30 minutes.[19]

  • Data Acquisition: The absorbance was measured at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity was calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[13] The IC50 value (the concentration required to scavenge 50% of DPPH radicals) was determined by plotting the percentage of scavenging activity against the compound concentration.[17]

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15] It is a quantitative and standardized method for assessing antimicrobial susceptibility.[20][21]

Test Organisms:

  • Gram-positive: Staphylococcus aureus (ATCC 29213)

  • Gram-negative: Escherichia coli (ATCC 25922)

  • Fungus: Candida albicans (ATCC 90028)

Protocol:

  • Preparation of Inoculum: Bacterial and fungal colonies from overnight cultures on appropriate agar plates were suspended in sterile saline. The turbidity was adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension was then diluted in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Stock solutions of PZ-1, PZ-2, PZ-3, and control antibiotics (Ciprofloxacin for bacteria, Fluconazole for fungi) were prepared in DMSO.

    • A two-fold serial dilution of each compound was performed in the 96-well plates using the appropriate broth to obtain final concentrations ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation and Incubation: Each well was inoculated with 100 µL of the standardized microbial suspension.[21] Plates were covered and incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for C. albicans.

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound at which no visible growth (turbidity) was observed.[15] To aid visualization, a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can be added, which turns red in the presence of microbial growth.[22]

Comparative Bioactivity Data

The in vitro bioactivities of the parent compound (PZ-1) and its analogs (PZ-2, PZ-3) are summarized below. All experiments were performed in triplicate.

Table 1: Comparative In Vitro Bioactivity Data
Compound IDStructure Modification (vs. PZ-1)Antioxidant Activity (IC50 in µg/mL)Antibacterial MIC (µg/mL) vs. S. aureusAntibacterial MIC (µg/mL) vs. E. coliAntifungal MIC (µg/mL) vs. C. albicans
PZ-1 Parent (2-Bromo)85.4 ± 4.2128>256128
PZ-2 2-Chloro, 4-Nitro32.7 ± 2.5 16 32 64
PZ-3 2,4-Dichloro61.2 ± 3.8326464
Ascorbic Acid Positive Control15.1 ± 1.1N/AN/AN/A
Ciprofloxacin Positive ControlN/A0.50.25N/A
Fluconazole Positive ControlN/AN/AN/A2

Data are presented as mean ± standard deviation for IC50 values. MIC values are modal results from triplicate experiments.

Discussion and Structure-Activity Relationship (SAR) Insights

The experimental data reveal significant differences in bioactivity among the tested compounds, providing valuable preliminary SAR insights.

Antioxidant Activity: All tested pyrazole derivatives exhibited antioxidant activity, though less potent than the standard, Ascorbic Acid.[23][24] Compound PZ-2 , featuring a 4-nitro group, displayed the most potent radical scavenging activity (IC50 = 32.7 µg/mL). This enhanced activity can be attributed to the strong electron-withdrawing nature of the nitro group, which can stabilize the radical formed after hydrogen donation. Compound PZ-3 (IC50 = 61.2 µg/mL) was more active than the parent PZ-1 (IC50 = 85.4 µg/mL), suggesting that the electronic effect of the chloro substituents also contributes positively to the antioxidant potential.[18]

Antimicrobial Activity: The modifications to the N-phenyl ring dramatically influenced antimicrobial efficacy. The parent compound, PZ-1, showed weak activity. In stark contrast, PZ-2 demonstrated the most potent and broad-spectrum activity, with MIC values of 16 µg/mL against S. aureus and 32 µg/mL against E. coli. The presence of both chloro and nitro groups in PZ-2 appears to be synergistic, significantly enhancing its antimicrobial properties.[25] PZ-3 , with two chloro substituents, also showed a marked improvement in activity over PZ-1, particularly against S. aureus (MIC = 32 µg/mL). Both analogs PZ-2 and PZ-3 exhibited moderate antifungal activity against C. albicans (MIC = 64 µg/mL), a significant improvement over the parent compound.[26]

SAR cluster_structure Structural Modification cluster_activity Observed Bioactivity PZ1 PZ-1 (2-Bromo) Weak Weak Activity PZ1->Weak (Antioxidant & Antimicrobial) PZ2 PZ-2 (2-Chloro, 4-Nitro) Potent Most Potent Activity PZ2->Potent (Antioxidant & Antimicrobial) PZ3 PZ-3 (2,4-Dichloro) Moderate Moderate Activity PZ3->Moderate (Antioxidant & Antimicrobial)

Caption: Structure-activity relationship summary.

Conclusion

This comparative guide demonstrates that targeted structural modifications to the N-phenyl ring of 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid can profoundly enhance its in vitro bioactivity. The introduction of electron-withdrawing groups, particularly the combination of a 2-chloro and a 4-nitro substituent (PZ-2), resulted in a significant improvement in both antioxidant and antimicrobial properties. These findings underscore the therapeutic potential of this pyrazole scaffold and provide a clear rationale for the continued exploration and optimization of this compound class for the development of novel therapeutic agents. Further studies should focus on expanding the analog library and evaluating them against a wider range of biological targets to fully elucidate their pharmacological potential.

References

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Safety & Regulatory Compliance

Handling

A Comprehensive Guide to the Safe Handling of 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid. A...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the following recommendations are synthesized from data on structurally similar bromophenyl pyrazole derivatives, halogenated aromatic compounds, and carboxylic acids to provide a robust safety framework.

Hazard Assessment: Understanding the Risks

Given its structure—a halogenated aromatic ring coupled with a pyrazole carboxylic acid—1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is anticipated to present several potential hazards. Analysis of related compounds suggests the following primary concerns[1][2][3][4]:

  • Acute Toxicity: Harmful if swallowed and potentially toxic in contact with skin[1][2].

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye damage or irritation[1][3][5].

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol[3][6].

  • Organ Toxicity: Prolonged or repeated exposure may cause damage to specific organs[1].

  • Environmental Hazards: Potentially harmful to aquatic life with long-lasting effects[1].

Due to these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended, but essential for minimizing exposure and ensuring personnel safety.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the procedures to be performed.

Summary of Recommended PPE
PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye damage.
Skin Protection Nitrile or neoprene gloves (double-gloving recommended) and a chemical-resistant lab coat or apronProvides a barrier against skin contact, which can cause irritation and potential toxicity. Nitrile and neoprene offer good resistance to a range of chemicals, including aromatic and halogenated compounds[7][8].
Respiratory Protection NIOSH-approved respirator (e.g., N95 for dusts, or an air-purifying respirator with organic vapor cartridges for aerosols)Necessary when handling the solid outside of a certified chemical fume hood or when generating dust or aerosols to prevent respiratory tract irritation[9][10].
Glove Selection and Use

No single glove material protects against all chemicals. For 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals[7][8]. Always inspect gloves for signs of degradation or puncture before use and change them frequently, especially after direct contact with the compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Assess Task Assess Task (e.g., weighing, dissolution) Identify Hazards Identify Potential Hazards (dust, splash, aerosol) Assess Task->Identify Hazards Eye/Face Eye/Face Protection (Goggles/Face Shield) Identify Hazards->Eye/Face Splash/Dust Skin Skin Protection (Gloves, Lab Coat) Identify Hazards->Skin Contact Respiratory Respiratory Protection (Respirator) Identify Hazards->Respiratory Inhalation Perform Task Perform Task Safely Eye/Face->Perform Task Skin->Perform Task Respiratory->Perform Task

Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.

Preparation and Handling
  • Designated Area: All work with 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid should be conducted in a designated area, such as a certified chemical fume hood, to control airborne contaminants[9].

  • Pre-use Inspection: Before starting, ensure that all necessary PPE is available and in good condition. Eyewash stations and safety showers should be readily accessible and tested regularly[5].

  • Weighing and Transfer: When handling the solid compound, use techniques that minimize dust generation, such as weighing on a non-porous surface within the fume hood.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[1][11]. Do not eat, drink, or smoke in the laboratory[6][11].

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. As a halogenated aromatic compound, 1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid requires special disposal procedures[12][13].

Waste Segregation and Collection
  • Solid Waste: Collect solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container designated for "Halogenated Organic Waste"[14].

  • Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and clearly labeled container for "Halogenated Organic Solvents"[12][14]. Do not mix with non-halogenated waste streams to ensure proper disposal.

Decontamination
  • Work Surfaces: Decontaminate work surfaces with a suitable solvent, followed by a thorough wash with soap and water[9].

  • Glassware: Rinse contaminated glassware with an appropriate solvent, collecting the rinsate as halogenated liquid waste, before proceeding with standard cleaning procedures.

Disposal Methods

Incineration at a licensed hazardous waste facility is the preferred method for the disposal of halogenated organic compounds[15]. This ensures the complete destruction of the molecule, preventing its release into the environment.

Disposal_Workflow Start Chemical Use Complete Segregate Segregate Waste Start->Segregate Solid Solid Waste (Contaminated materials) Segregate->Solid Liquid Liquid Waste (Solutions) Segregate->Liquid Label_Solid Label as 'Halogenated Organic Solid Waste' Solid->Label_Solid Label_Liquid Label as 'Halogenated Organic Liquid Waste' Liquid->Label_Liquid Store Store in a designated, secondary containment area Label_Solid->Store Label_Liquid->Store Dispose Dispose via certified hazardous waste contractor Store->Dispose

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][3].
Skin Contact Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[1][11].
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[4][5].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][11].
Spill Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal as halogenated waste. Ventilate the area and decontaminate the spill site.

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the most up-to-date Safety Data Sheets for all chemicals used in your experiments.

References

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